Methyl 3-amino-4-phenylbutanoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNXWNUTVYGPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556737 | |
| Record name | Methyl 3-amino-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129042-93-9 | |
| Record name | Methyl 3-amino-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-phenylbutanoate is a valuable building block in medicinal chemistry, particularly in the synthesis of derivatives of γ-aminobutyric acid (GABA) analogues such as baclofen and phenibut. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on asymmetric methods to yield enantiomerically pure forms. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its synthesis and application in research and drug development.
Introduction
The synthesis of β-amino esters, particularly those with aryl substituents, has garnered significant attention due to their prevalence in biologically active molecules. This compound serves as a key intermediate for the synthesis of various pharmacologically relevant compounds. The presence of a chiral center at the β-position necessitates the development of stereoselective synthetic routes. This guide explores several prominent methods for the synthesis of this compound, including approaches starting from commercially available precursors and those employing asymmetric catalysis.
Synthetic Strategies and Mechanisms
Several synthetic pathways can be employed to produce this compound. The choice of method often depends on the desired stereochemistry, scale of the reaction, and available starting materials. The following sections detail the most relevant and effective approaches.
Synthesis via Asymmetric Michael Addition and Subsequent Transformations
A robust and widely used method for the asymmetric synthesis of β-amino acids and their esters involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of enantiomerically enriched this compound, this can be achieved through the conjugate addition of nitromethane to a cinnamate derivative, followed by reduction of the nitro group and esterification.
The key to enantioselectivity in this approach lies in the use of a chiral catalyst for the Michael addition step. Organocatalysts, such as those derived from cinchona alkaloids or chiral thioureas, have proven to be highly effective.
Signaling Pathway for Asymmetric Michael Addition:
An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-phenylbutanoate is a substituted β-amino acid ester with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known chemical and physical properties, drawing from available data and analysis of structurally related compounds. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs to provide a comparative context for researchers. All quantitative data is presented in structured tables, and where applicable, logical workflows for synthesis and analysis are visualized.
Chemical Identity and Physical Properties
Table 1: Core Chemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 129042-93-9 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. For reference, spectral data for related compounds are available and can provide an indication of expected peak regions.
Synthesis and Reactivity
A definitive, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, general synthetic strategies for β-amino esters can be inferred from the literature. A plausible synthetic approach would be the esterification of 3-amino-4-phenylbutanoic acid.
Logical Workflow for a Potential Synthesis Route
Caption: A potential two-stage synthetic pathway for this compound.
Biological and Pharmacological Context
While there is no specific biological activity reported for this compound, its isomer, methyl 4-amino-3-phenylbutanoate, is the methyl ester of phenibut (4-amino-3-phenylbutanoic acid).[3] Phenibut is a known derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is recognized for its anxiolytic and nootropic effects, primarily acting as a GABA-B receptor agonist.[3] It is plausible that this compound could exhibit activity at GABA receptors, though this would require experimental validation.
Safety and Handling
According to available safety data sheets for similar compounds, substances of this class should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, are recommended. The compound should be handled in a well-ventilated area to avoid inhalation. Specific toxicity data for this compound is not available.
Conclusion and Future Directions
This technical guide consolidates the currently available information on the chemical properties of this compound. It is evident that there are significant gaps in the experimental data for this specific compound. Future research should focus on:
-
Definitive Synthesis and Purification: Development and publication of a detailed, reproducible synthetic protocol.
-
Comprehensive Characterization: Full spectroscopic analysis (NMR, IR, MS) to establish a reference dataset.
-
Determination of Physical Properties: Experimental measurement of melting point, boiling point, and solubility in various solvents.
-
Biological Screening: Investigation of its potential pharmacological activity, particularly in relation to the GABAergic system, given the activity of its structural isomer.
The generation of this fundamental data will be crucial for enabling the use of this compound in further research and development activities.
References
An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 129042-93-9
This technical guide provides a comprehensive overview of Methyl 3-amino-4-phenylbutanoate, a compound of interest in the fields of neuroscience and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological activity, offering a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is the methyl ester of 3-amino-4-phenylbutanoic acid. While extensive experimental data for this specific ester is not widely published, its fundamental properties can be summarized. It is anticipated to be a lipophilic compound, a characteristic that may enhance its ability to cross the blood-brain barrier.
| Property | Value | Source |
| CAS Number | 129042-93-9 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | ≥95% (typical for commercial samples) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through the esterification of 3-amino-4-phenylbutanoic acid. While specific protocols for the direct synthesis of the methyl ester are not extensively detailed in peer-reviewed literature, a general and reliable method involves the reaction of the parent amino acid with methanol in the presence of an acid catalyst.
General Experimental Protocol: Fischer Esterification of 3-amino-4-phenylbutanoic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-phenylbutanoic acid (1 equivalent).
-
Solvent and Catalyst: Suspend the amino acid in anhydrous methanol (excess, serving as both reactant and solvent). Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the cooled solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Biological Activity and Potential Mechanism of Action
This compound is structurally related to phenibut (4-amino-3-phenylbutanoic acid), a known central nervous system depressant.[3][4] It is hypothesized that this compound functions as a prodrug of 4-amino-3-phenylbutanoic acid (phenibut).[5] In the body, esterases would likely hydrolyze the methyl ester to the active carboxylic acid, phenibut.
The biological activity of phenibut is primarily attributed to its agonistic activity at the GABAB receptor.[3][4] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial in regulating neuronal excitability.[6]
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
As illustrated, this compound is expected to cross the blood-brain barrier and subsequently be hydrolyzed to phenibut. Phenibut then acts as an agonist at presynaptic and postsynaptic GABAB receptors.
-
Presynaptically: Activation of GABAB receptors inhibits voltage-gated calcium channels, leading to a decrease in the release of excitatory neurotransmitters like glutamate.
-
Postsynaptically: GABAB receptor activation opens potassium channels, causing an efflux of potassium ions. This leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and reduced neuronal excitability.[6]
Applications in Drug Development and Research
The structural similarity of this compound to phenibut suggests its potential as a research chemical for studying the GABAergic system. Its prodrug characteristics could offer advantages in terms of pharmacokinetics, potentially leading to a more sustained release of the active compound, phenibut.
This compound and its derivatives are valuable tools for:
-
Probing GABAB Receptor Function: Investigating the role of GABAB receptors in various neurological processes and disorders.
-
Developing Novel Therapeutics: Serving as a lead compound for the development of new anxiolytics, anticonvulsants, and nootropics with potentially improved pharmacological profiles.
-
Asymmetric Synthesis Research: The chiral center in the molecule makes it a target for the development of enantioselective synthetic methods.[7][8][9][10]
Safety and Handling
As with any research chemical, this compound should be handled with care in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a compound with significant potential for research in neuroscience and drug development. Its role as a likely prodrug for the GABAB receptor agonist phenibut positions it as a valuable tool for exploring the intricacies of the GABAergic system. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound|129042-93-9-SinoStandards Bio-Tech [sinostandards.net]
- 3. benchchem.com [benchchem.com]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for Methyl 3-amino-4-phenylbutanoate. Information on its synthesis and biological activity is inferred from closely related compounds. Physicochemical properties are estimated based on its deduced chemical structure.
Introduction
This compound is a derivative of β-phenylalanine, an amino acid with a phenyl group attached to the β-carbon. Its structural similarity to neurotransmitters and other biologically active molecules suggests its potential as a scaffold in drug discovery and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a postulated synthetic route, and potential biological significance based on available data for analogous compounds.
Chemical Properties and Data
The fundamental chemical properties of this compound are summarized below. Due to the scarcity of experimental data for this specific molecule, some values are estimated based on its presumed structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | Supplier Data |
| Molecular Formula | C₁₁H₁₅NO₂ | Supplier Data |
| CAS Number | 129042-93-9 | Supplier Data |
| Deduced SMILES | COC(=O)CC(N)Cc1ccccc1 | Inferred |
| Estimated pKa (amine) | 9.5 - 10.5 | Prediction |
| Estimated logP | 1.5 - 2.5 | Prediction |
| Estimated Solubility | Moderately soluble in water, soluble in organic solvents like methanol and ethanol. | Analogy to similar compounds[1] |
Molecular Structure
The structure of this compound, as deduced from its IUPAC name, is presented below.
Caption: Deduced chemical structure of this compound.
Experimental Protocols: A Postulated Synthetic Pathway
Step 1: Fischer Esterification
This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
-
Reaction: 3-amino-4-phenylbutanoic acid is reacted with excess methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Procedure:
-
Dissolve 3-amino-4-phenylbutanoic acid (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., 0.1-0.2 equivalents of H₂SO₄ or 1.1 equivalents of SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography.
-
References
An In-depth Technical Guide to Methyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-phenylbutanoate is a derivative of β-phenylalanine, belonging to the class of β-amino acid esters. While specific, in-depth research on this particular molecule is limited in publicly accessible literature, this guide consolidates the available structural, synthetic, and spectroscopic information. Furthermore, it provides context on the potential biological significance of this compound by examining the established roles of related β-amino acids and phenylbutanoate derivatives.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a methyl ester group, an amino group at the β-position relative to the ester, and a phenyl group attached to the adjacent carbon.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 129042-93-9 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | COC(=O)CC(N)Cc1ccccc1 |
| InChI | InChI=1S/C11H15NO2/c1-14-11(13)8-9(12)7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely reported. The hydrochloride salt is described as a white solid.
Spectroscopic Data
Comprehensive spectroscopic data for this compound is not available in the public domain. However, some data for the compound and its hydrochloride salt have been reported in academic theses and books.
Infrared (IR) Spectroscopy
A thesis by Adriaenssens (2008) provides an IR spectrum for the racemic free base, showing a characteristic absorption for the carbonyl group (C=O) of the ester at 1736 cm⁻¹. Another source reports IR data for the (R)-enantiomer with prominent peaks at 3060, 3026, 2950, 2922, 2853, and 1731 cm⁻¹[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
¹H NMR data for the hydrochloride salt of this compound has been reported in two separate sources.
A thesis from the Université de Lille (2011) provides the following data for the hydrochloride salt in MeOD:
-
δ 7.41-7.28 (m, 5H, Ph)
-
δ 3.88-3.79 (m, 1H)
-
δ 3.70 (s, CO₂Me)
-
δ 3.07 (dd, J=... )
A book on industrial asymmetric hydrogenation provides the following data for the hydrochloride salt in DMSO-d₆:
-
δ 8.45 (br-s, 2H)
-
δ 7.32-7.36 (m, 2H)
-
δ 7.19-7.28 (m, 3H)
¹³C NMR Spectroscopy
No experimental ¹³C NMR data for this compound has been found in the searched literature.
Mass Spectrometry
No experimental mass spectrometry data for this compound has been found in the searched literature.
Experimental Protocols
Synthesis of (3RS)-Methyl 3-amino-4-phenylbutanoate Hydrochloride Salt
The following protocol is adapted from the Ph.D. thesis of Adriaenssens (2008).
Materials:
-
(3RS)-3-amino-4-phenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
Procedure:
-
To a solution of (3RS)-3-amino-4-phenylbutyric acid (1 equivalent) in methanol, add thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Remove the solvent under reduced pressure to yield the crude (3RS)-Methyl 3-amino-4-phenylbutanoate hydrochloride salt.
-
The crude product can be purified by recrystallization.
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate) and extracted with an organic solvent.
Caption: Synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of this compound. However, the structural components of the molecule, namely the β-amino acid and phenylbutanoate moieties, are present in compounds with known biological activities.
General Biological Importance of β-Amino Acids
β-Amino acids and their derivatives are known to possess a wide range of biological activities, including:
-
Antimicrobial and antifungal properties.
-
Enzyme inhibition.
-
Neuromodulatory effects.
Biological Activity of Phenylbutanoate Derivatives
Sodium phenylbutyrate, a related compound, is an FDA-approved drug for the treatment of urea cycle disorders. It functions by providing an alternative pathway for nitrogen excretion. Furthermore, it is a histone deacetylase (HDAC) inhibitor and has been investigated for its potential in treating a variety of conditions, including cancer and cystic fibrosis. Phenylbutyrate has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
It is important to emphasize that these are general activities of related classes of compounds, and the specific biological profile of this compound remains to be elucidated through experimental studies.
Caption: Inferred potential biological context.
Conclusion and Future Directions
This compound is a structurally interesting molecule for which foundational chemical data is beginning to emerge. This guide provides a summary of the currently available information. However, significant gaps remain in our understanding of this compound. Future research should focus on:
-
Complete Spectroscopic Characterization: Acquiring and publishing the full spectroscopic dataset, including ¹³C NMR and mass spectrometry, is essential for unambiguous identification and quality control.
-
Development of Stereoselective Syntheses: The existing synthetic protocol yields a racemic mixture. The development of stereoselective routes to access the individual enantiomers would be crucial for pharmacological studies.
-
Investigation of Biological Activity: A thorough screening of the compound's biological activity is warranted, particularly focusing on its potential as an HDAC inhibitor, an anti-inflammatory agent, or a modulator of neurological pathways. Elucidating any specific signaling pathways affected will be a critical next step.
Addressing these areas will provide a more complete understanding of this compound and its potential applications in drug discovery and development.
References
Unveiling the Biological Profile of Methyl 3-amino-4-phenylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-phenylbutanoate, the methyl ester of the well-known psychoactive compound phenibut (4-amino-3-phenylbutanoic acid), is a molecule of significant interest in neuropharmacology. While direct studies on the biological activity of the methyl ester are limited, it is widely presumed to function as a prodrug, undergoing hydrolysis in vivo to release its active parent compound, phenibut. This guide provides a comprehensive overview of the known biological activity of phenibut, which is attributed to its action as a selective agonist at the γ-aminobutyric acid type B (GABA-B) receptor. This document details the mechanism of action, summarizes available quantitative data on receptor binding and functional activity, outlines key experimental protocols for its study, and illustrates the relevant signaling pathways.
Introduction: The Prodrug Hypothesis
This compound is structurally derived from phenibut through the esterification of the carboxylic acid group. In drug development, esterification is a common strategy to enhance the lipophilicity of a compound, potentially improving its absorption and ability to cross the blood-brain barrier. It is hypothesized that upon administration, ubiquitous esterase enzymes in the body rapidly hydrolyze this compound to yield phenibut and methanol. Therefore, the biological effects observed are predominantly, if not entirely, due to the activity of phenibut at its molecular targets.
Mechanism of Action: Targeting the GABA-B Receptor
Phenibut, the active metabolite of this compound, exerts its primary pharmacological effects as a selective agonist of the GABA-B receptor.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[3]
Activation of GABA-B receptors by phenibut leads to a cascade of downstream signaling events, resulting in neuronal inhibition. This includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes potassium ion efflux, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of other neurotransmitters, such as glutamate.
The R-enantiomer of phenibut is the more active form, exhibiting a higher affinity for the GABA-B receptor compared to the S-enantiomer.[2] In addition to its GABA-B receptor agonism, some studies suggest that phenibut may also interact with α2δ subunit-containing voltage-dependent calcium channels, similar to gabapentinoids, which could contribute to its overall pharmacological profile, particularly its analgesic effects.[4][5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for phenibut, the active form of this compound.
Table 1: GABA-B Receptor Binding Affinities
| Compound | Preparation | Radioligand | Ki (μM) | Reference |
| Racemic Phenibut | - | [3H]CGP54626 | 177 ± 2 | [2] |
| R-Phenibut | - | [3H]CGP54626 | 92 ± 3 | [2] |
| S-Phenibut | - | [3H]CGP54626 | Inactive | [2] |
| Baclofen (reference) | - | [3H]CGP54626 | 6.0 ± 1 | [2] |
Table 2: Functional Activity at the GABA-B Receptor
| Compound | Assay System | Measured Effect | EC50 (μM) | Reference |
| Phenibut | Mouse cerebellar Purkinje cells (electrophysiology) | Outward K+ current | 1362 | [6] |
| F-Phenibut | Mouse cerebellar Purkinje cells (electrophysiology) | Outward K+ current | 23.3 | [6] |
| Baclofen (reference) | Mouse cerebellar Purkinje cells (electrophysiology) | Outward K+ current | 6.0 | [6] |
Signaling Pathways
The activation of the GABA-B receptor by phenibut initiates a key inhibitory signaling cascade within neurons.
Caption: GABA-B Receptor Signaling Pathway Activated by Phenibut.
Experimental Protocols
This section details methodologies for key experiments used to characterize the biological activity of GABA-B receptor agonists like phenibut.
GABA-B Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.[7]
Objective: To determine the inhibition constant (Ki) of a test compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (or cell lines expressing recombinant GABA-B receptors)
-
[3H]GABA or a selective GABA-B antagonist radioligand like [3H]CGP54626
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)
-
Unlabeled GABA or a known GABA-B agonist/antagonist for determining non-specific binding
-
Test compound (e.g., phenibut) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Functional Assay: cAMP Measurement
This protocol outlines a method to assess the functional activity of a GABA-B receptor agonist by measuring its effect on cAMP levels.[8][9]
Objective: To determine the EC50 of a test compound for inhibiting adenylyl cyclase activity.
Materials:
-
CHO-K1 cells stably expressing human recombinant GABA-B1A/B2 receptors
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (e.g., phenibut) at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture the GABA-B receptor-expressing cells to an appropriate density.
-
Assay Setup: Seed the cells in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the test compound that produces 50% of its maximal inhibitory effect.
In Vivo Assay: Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[10][11][12][13]
Objective: To evaluate the anxiolytic effects of a test compound in mice or rats.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., phenibut) or vehicle to the animals at a specified time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Observation: Allow the animal to explore the maze for a set period (e.g., 5 minutes). Record the session using a video camera.
-
Data Analysis: Analyze the video recordings to measure parameters such as:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total number of arm entries (a measure of general locomotor activity)
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Caption: Workflow for the Elevated Plus Maze Test.
Conclusion
This compound is best understood as a prodrug of phenibut, a selective GABA-B receptor agonist. Its biological activity is therefore intrinsically linked to the well-established pharmacology of phenibut, which includes anxiolytic, nootropic, and sedative effects mediated through the modulation of GABAergic neurotransmission. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this class of compounds. Future research should aim to directly characterize the pharmacokinetic and pharmacodynamic properties of this compound to confirm the prodrug hypothesis and to evaluate any potential unique biological activities of the ester form.
References
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor - Wikipedia [en.wikipedia.org]
- 4. cdn.who.int [cdn.who.int]
- 5. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated plus maze protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-Amino-4-Phenylbutanoate Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
Methyl 3-amino-4-phenylbutanoate and its analogs represent a significant class of compounds in neuroscience and pharmacology, primarily recognized for their interaction with the γ-aminobutyric acid (GABA) system. As derivatives of phenibut (3-phenyl-4-aminobutyric acid), a known GABAergic agent, these molecules hold considerable potential for modulating the central nervous system. Phenibut itself is noted for its anxiolytic and nootropic effects, which are largely attributed to its action as a GABA-B receptor agonist.[1][2] The addition of a phenyl ring to the GABA backbone enhances its ability to cross the blood-brain barrier.[1] this compound, as the methyl ester of phenibut, is anticipated to exhibit similar pharmacological activity, potentially with modified pharmacokinetics such as increased lipophilicity, which could improve its absorption and distribution.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound derivatives and analogs, aimed at researchers, scientists, and professionals in drug development.
Quantitative Biological Data
The pharmacological activity of this compound derivatives is primarily centered on their affinity for the GABA-B receptor. The binding affinity of these compounds is a critical parameter in determining their potency and potential therapeutic efficacy. The following table summarizes the available quantitative data for phenibut and its enantiomers, which serves as a foundational reference for its methyl ester derivative.
| Compound | Receptor | Parameter | Value (µM) | Reference |
| Racemic Phenibut | GABA-B | Affinity Constant (Ki) | 177 ± 2 | [1] |
| (R)-Phenibut | GABA-B | Affinity Constant (Ki) | 92 ± 3 | [1] |
| (S)-Phenibut | GABA-B | - | Inactive | [1] |
| Racemic Baclofen | GABA-B | Affinity Constant (Ki) | 6.0 ± 1 | [1] |
Note: Data for this compound is not extensively available in the public domain, but its activity is inferred from its parent compound, phenibut.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common method involves the esterification of the corresponding carboxylic acid, phenibut.
General Procedure for Esterification:
-
Dissolution: Dissolve 3-amino-4-phenylbutanoic acid in anhydrous methanol.
-
Acid Catalyst: Add a suitable acid catalyst, such as thionyl chloride or sulfuric acid, dropwise to the cooled solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired methyl ester.
A detailed, multi-step synthesis for the parent compound, 4-amino-3-phenylbutyric acid, starting from benzaldehyde and ethyl acetoacetate has also been described, which can be adapted for the synthesis of various derivatives by using substituted starting materials.[3] This process involves condensation, decarbonylation, ring-closing dehydration, hydrolysis, and oxidation reactions.[3]
Biological Evaluation: GABA-B Receptor Binding Assay
The affinity of this compound derivatives for the GABA-B receptor can be determined using a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation to isolate the fraction rich in GABA-B receptors.
-
Assay Buffer: Utilize a buffer containing Tris-HCl and CaCl2 to ensure optimal binding conditions.
-
Radioligand: Use a selective GABA-B receptor antagonist radioligand, such as [3H]CGP54626.
-
Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., a this compound derivative).
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound derivatives is through the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is crucial for its pharmacological effects.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist, such as a this compound derivative, initiates a cascade of intracellular events.
Caption: GABA-B Receptor Signaling Cascade.
This pathway illustrates that upon agonist binding, the activated G-protein inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels. Simultaneously, the βγ subunit of the G-protein activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing calcium influx. These events collectively result in neuronal inhibition.
Experimental Workflow for Synthesis and Evaluation
The process of developing and characterizing novel this compound derivatives follows a logical workflow from chemical synthesis to biological testing.
Caption: Drug Discovery Workflow.
This workflow outlines the iterative process of designing, synthesizing, and evaluating new analogs. The data from biological assays informs the structure-activity relationship (SAR) studies, which in turn guides the design of new, potentially more potent and selective compounds.
References
Technical Guide to the Safety of Methyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
| Identifier | Value | Source |
| Chemical Name | Methyl 3-amino-4-phenylbutanoate | CymitQuimica[1][2] |
| CAS Number | 129042-93-9 | CymitQuimica[1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | CymitQuimica[1] |
| Molecular Weight | 193.24 g/mol | CymitQuimica[1] |
Physical and Chemical Properties
Detailed quantitative physical and chemical property data for this compound is limited. The following table includes available information and data for a related compound.
| Property | Value | Compound | Source |
| Appearance | Data not available | This compound | - |
| Odor | Data not available | This compound | - |
| Melting Point | Data not available | This compound | - |
| Boiling Point | Data not available | This compound | - |
| Stability | Stable under recommended temperatures and pressures. | (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride | AK Scientific, Inc.[3] |
Hazard Identification and GHS Classification
A definitive GHS classification for this compound is not available. The following classification is for (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride and should be considered indicative of potential hazards.
GHS Pictograms (for analogue)
References
A Technical Guide to Methyl 3-amino-4-phenylbutanoate for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Biological Significance
Methyl 3-amino-4-phenylbutanoate, a derivative of the neuropsychotropic agent phenibut, is a compound of significant interest to the scientific community, particularly in the fields of neuroscience and medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a phenyl group and a methyl ester, confers unique physicochemical properties that may influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, a detailed synthetic protocol, and the putative signaling pathway of this compound, serving as a vital resource for researchers and professionals in drug discovery and development.
Commercial Availability and Physicochemical Properties
For researchers and developers, sourcing high-purity this compound is a critical first step. Several chemical suppliers offer this compound, each with varying specifications. The following table summarizes the available quantitative data from prominent commercial vendors to facilitate straightforward comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| CymitQuimica | 129042-93-9 | C₁₁H₁₅NO₂ | 193.24 | N/A |
| SinoStandards Bio-Tech | 129042-93-9 | C₁₁H₁₅NO₂ | N/A | 95% |
| BLDpharm | N/A | N/A | N/A | N/A |
| Biosynth | N/A | N/A | N/A | N/A |
Synthetic Methodology: A Detailed Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a comprehensive guide for its laboratory-scale preparation, beginning with the synthesis of its parent compound, 4-amino-3-phenylbutanoic acid (phenibut), followed by esterification.
Part 1: Synthesis of 4-amino-3-phenylbutanoic acid (Phenibut)
This synthesis involves a Knoevenagel condensation, followed by a series of reactions to form the final amino acid.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Sodium hydroxide (NaOH)
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve benzaldehyde and malonic acid in ethanol. Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation of Cinnamic Acid: After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain cinnamic acid.
-
Michael Addition: To a solution of cinnamic acid in a suitable solvent, add a Michael donor (e.g., a malonic ester derivative) in the presence of a base (e.g., sodium ethoxide).
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting diester with a strong acid (e.g., concentrated HCl) under reflux. This step will also induce decarboxylation to yield 3-phenylglutaric acid.
-
Formation of 3-Phenylglutarimide: Treat 3-phenylglutaric acid with an excess of a dehydrating agent that also serves as a source of ammonia, such as urea, at high temperatures. Alternatively, the diacid can be converted to the di-acid chloride using thionyl chloride, followed by reaction with ammonia.
-
Hofmann Rearrangement: Subject the 3-phenylglutarimide to a Hofmann rearrangement using sodium hypobromite or sodium hypochlorite in an alkaline solution. This will yield 4-amino-3-phenylbutanoic acid (phenibut).
Part 2: Fischer Esterification to this compound
Materials:
-
4-amino-3-phenylbutanoic acid (from Part 1)
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: Suspend 4-amino-3-phenylbutanoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Cool the mixture in an ice bath.
-
Acid Catalyst Addition: Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the cooled suspension. After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer detectable.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Biological Context: The GABA-B Receptor Signaling Pathway
This compound is the methyl ester of phenibut, a well-known agonist of the GABA-B receptor.[1] Therefore, its biological effects are presumed to be mediated through the GABA-B receptor signaling pathway. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.
Caption: GABA-B receptor signaling pathway activated by this compound.
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. By consolidating information on its commercial availability, synthesis, and biological context, this document aims to facilitate further investigation into the therapeutic potential of this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Methyl 3-amino-4-phenylbutanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of methyl 3-amino-4-phenylbutanoate are valuable chiral building blocks in the synthesis of various pharmaceuticals. For instance, the corresponding carboxylic acid, phenibut, is a known GABAergic agent, and its individual enantiomers exhibit distinct pharmacological profiles. Consequently, the development of efficient and highly selective methods for accessing the enantiopure forms of its methyl ester is of significant interest to the drug discovery and development community.
This document provides detailed application notes and protocols for the asymmetric synthesis of (R)- and (S)-methyl 3-amino-4-phenylbutanoate. The methodologies covered include strategies such as the use of chiral auxiliaries and enzymatic kinetic resolution, providing researchers with a selection of approaches to obtain the desired enantiomer with high optical purity.
Synthetic Strategies Overview
The asymmetric synthesis of this compound enantiomers can be broadly categorized into two main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This classic strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs a subsequent diastereoselective transformation, after which it is cleaved to yield the desired enantiomerically enriched product.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. The enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.
The logical workflow for selecting a synthetic strategy is outlined below.
Caption: Selection of synthetic strategy for obtaining enantiomers of this compound.
Data Presentation
The following tables summarize the quantitative data for the different asymmetric synthesis methodologies described in the protocols.
Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis of β-Amino Esters
| Chiral Auxiliary | Electrophile/Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Asymmetric Mannich Reaction | >95:5 | 85-95 | >98% | Generic Data |
| (R)-2-amino-2-phenylethanol | Asymmetric aza-Michael Addition | >90:10 | 70-85 | >95% | Generic Data |
Note: Data presented is representative for the synthesis of β-amino esters using these auxiliaries and may require optimization for the specific synthesis of this compound.
Table 2: Enzymatic Kinetic Resolution of Racemic β-Amino Esters
| Enzyme | Reaction Type | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Substrate | Enantiomeric Excess (ee) of Product | Reference |
| Candida antarctica Lipase B (CALB) | Hydrolysis | Phosphate Buffer/Toluene | ~50 | >99% | >99% | Generic Data |
| Pseudomonas cepacia Lipase (PSL) | Acetylation | Diisopropyl ether | ~50 | >98% | >98% | Generic Data |
Note: Data is based on the resolution of structurally similar β-amino esters and serves as a starting point for the resolution of racemic this compound.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-Methyl 3-amino-4-phenylbutanoate via Chiral Auxiliary
This protocol is adapted from established methods for the asymmetric synthesis of β-amino esters using an Evans-type chiral auxiliary.
Workflow:
Caption: Workflow for chiral auxiliary-mediated synthesis.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
3-Phenylpropanoyl chloride
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
N-tert-Butoxycarbonyl-p-toluenesulfonamide (Boc-Ts)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add 3-phenylpropanoyl chloride (1.1 eq) and stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated oxazolidinone.
-
-
Diastereoselective Mannich Reaction:
-
Dissolve the acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes.
-
Add a solution of N-Boc-p-toluenesulfonamide (1.5 eq) in DCM and stir at -78 °C for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the desired diastereomer.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified product in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (0.5 M, 2.0 eq) and stir at room temperature for 12 hours.
-
Neutralize the reaction with aqueous HCl (1 M) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude methyl ester.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure (S)-methyl 3-amino-4-phenylbutanoate.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes a lipase-catalyzed hydrolysis for the kinetic resolution of the racemic methyl ester.
Workflow:
Caption: Workflow for enzymatic kinetic resolution.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Enzymatic Hydrolysis:
-
To a mixture of phosphate buffer and toluene (1:1 v/v), add racemic this compound (1.0 g).
-
Add immobilized CALB (100 mg) and stir the mixture vigorously at 30 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.
-
Stop the reaction when the conversion reaches approximately 50%.
-
-
Separation:
-
Filter off the immobilized enzyme and wash it with toluene.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution to remove the acidic product, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the unreacted (R)-methyl 3-amino-4-phenylbutanoate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 20 mL).
-
Combine these organic extracts, dry over MgSO₄, filter, and concentrate to obtain (S)-3-amino-4-phenylbutanoic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered (R)-ester and the (S)-acid by chiral HPLC.
-
Conclusion
The protocols outlined in this document provide robust starting points for the asymmetric synthesis of the enantiomers of this compound. The choice between a chiral auxiliary-based approach and an enzymatic resolution will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. For both methods, optimization of reaction conditions, including temperature, solvent, and catalyst/enzyme loading, may be necessary to achieve the highest possible yields and enantioselectivities for this specific substrate. It is strongly recommended to perform small-scale pilot reactions to fine-tune the parameters before scaling up.
Application Note: A Protocol for the Purification of Methyl 3-amino-4-phenylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 3-amino-4-phenylbutanoate is a β-amino ester of significant interest in medicinal chemistry and drug development. As an analog of compounds with known biological activity, it serves as a valuable building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, employing standard laboratory techniques such as liquid-liquid extraction, column chromatography, and recrystallization.
Experimental Protocols
This protocol outlines a general procedure for the purification of this compound following its synthesis. The initial steps involve a standard aqueous work-up to remove inorganic byproducts and unreacted polar starting materials. This is followed by column chromatography for the separation of the target compound from non-polar and closely related impurities. An optional recrystallization step is also described for obtaining a highly purified solid product.
Protocol 1: Aqueous Work-up and Extraction
-
Quenching and Neutralization:
-
Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes any excess acid.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into a chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude product obtained from the extraction in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial mobile phase.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the resulting dry powder onto the top of the packed column. This dry-loading technique often leads to better separation.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20-40% ethyl acetate in hexanes) to elute the product. The basic amino group may interact with the acidic silica gel; if tailing is observed, adding 0.5-1% triethylamine (TEA) to the mobile phase can improve the separation.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purification by Recrystallization (Optional)
-
Solvent Selection:
-
Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or a mixture of ethyl acetate and hexanes are potential candidates.
-
-
Dissolution:
-
Place the purified product in an Erlenmeyer flask.
-
Add the minimum amount of the hot solvent required to completely dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation
The following table summarizes typical data that could be obtained during the purification process. The values presented are illustrative and may vary depending on the scale of the reaction and the initial purity of the crude product.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Physical Appearance | Brown Oil | Pale Yellow Oil/Solid | White Crystalline Solid |
| Yield (%) | - | 70-90% | >90% of chromatographed material |
| Purity (by HPLC, %) | 60-80% | >95% | >99% |
| Purity (by ¹H NMR, %) | <85% | >97% | >99% |
Diagrams
Caption: Purification workflow for this compound.
Application Note: Quantitative Analysis of Methyl 3-amino-4-phenylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-amino-4-phenylbutanoate is a β-amino acid ester derivative. As an intermediate in the synthesis of various pharmaceutical compounds and a potential metabolite, its accurate quantification is crucial for process optimization, pharmacokinetic studies, and quality control in drug development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust method, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, particularly in complex biological matrices.
Comparative Overview of Analytical Methods
The choice of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, both chromatographic techniques are highly suitable.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is ideal for quantifying the analyte in relatively clean samples, such as during synthesis process monitoring or in formulation analysis. It relies on the separation of the analyte from other components on a chromatographic column, followed by detection using its ultraviolet (UV) absorbance, facilitated by the presence of the phenyl group chromophore.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalysis (e.g., in plasma or urine) due to its superior sensitivity and selectivity.[2] It couples the separation power of LC with the precise mass detection of a tandem mass spectrometer, allowing for accurate quantification even at very low concentrations in complex biological fluids.[3]
-
Gas Chromatography (GC) with Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[1] For amino acid esters, derivatization is often necessary to increase volatility and improve chromatographic performance.[4][5] Common derivatization agents include silylating agents like MSTFA or alkyl chloroformates.[4][6]
Data Presentation: Typical Method Performance
The following table summarizes typical performance characteristics that can be expected from validated HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values serve as a general guideline and must be experimentally determined during method validation.[7][8]
| Parameter | HPLC-UV (Typical Values) | LC-MS/MS (Typical Values) |
| Linearity Range | 0.1 µg/mL - 100 µg/mL | 0.1 ng/mL - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of this compound in bulk material or simple formulations.
1. Principle
The sample is dissolved in a suitable solvent, and the analyte is separated on a C18 reverse-phase column using a gradient elution of acetonitrile and water containing an acidic modifier. Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve prepared from reference standards.
2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition.[9]
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[10]
5. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[11]
-
Mobile Phase A: 0.1% TFA (v/v) in Water.[11]
-
Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.[11]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (due to the phenyl group).[11]
6. Data Analysis
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolation from the linear regression of the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices like human plasma.
1. Principle
The analyte and a stable isotope-labeled internal standard (IS) are extracted from the plasma sample via protein precipitation. The extract is then injected into an LC-MS/MS system. The analyte is separated from matrix components chromatographically and quantified using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The use of an IS corrects for matrix effects and variability in extraction and ionization.[2]
2. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Water (LC-MS grade) with 0.1% Formic Acid
-
Human plasma (blank)
3. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
4. Standard and Sample Preparation
-
Calibration Standards and Quality Controls (QCs): Prepare stock solutions of the analyte and IS in methanol. Spike appropriate amounts into blank human plasma to prepare calibration standards (e.g., 0.1 - 500 ng/mL) and QCs (low, mid, high).
-
Sample Extraction:
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of IS working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[9]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
5. LC-MS/MS Conditions
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A fast gradient, e.g., 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical - requires optimization by infusing the standard):
-
Analyte (M+H)⁺: m/z 194.1 -> 135.1 (Loss of -COOCH₃)
-
Internal Standard (M+H)⁺: m/z 199.1 -> 140.1
-
-
Optimize ion source parameters (e.g., spray voltage, gas flows, source temperature) according to the instrument manufacturer's guidelines.
-
6. Data Analysis
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Quantify the analyte in the samples using the regression equation from the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. louis.uah.edu [louis.uah.edu]
- 7. researchgate.net [researchgate.net]
- 8. alfachemic.com [alfachemic.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cipac.org [cipac.org]
- 11. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-phenylbutanoate is a derivative of phenibut (4-amino-3-phenylbutanoic acid), a compound known for its anxiolytic and nootropic effects. As the methyl ester of phenibut, this compound is of significant interest in neuroscience and pharmacology research. It is believed to exhibit similar pharmacological activity to its parent compound, potentially with altered pharmacokinetics due to increased lipophilicity, which may enhance its absorption and distribution. These characteristics make this compound a valuable intermediate in the development of novel therapeutics targeting the GABAergic system.
This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and scalable two-stage process. The first stage outlines the synthesis of the precursor, 4-amino-3-phenylbutanoic acid (phenibut), followed by its esterification to the target methyl ester.
Synthesis Overview
The synthesis of this compound is presented as a two-stage process:
-
Stage 1: Synthesis of 4-Amino-3-phenylbutanoic acid (Phenibut) : This stage involves a multi-step synthesis starting from benzaldehyde and nitromethane to produce the key intermediate, 4-amino-3-phenylbutanoic acid.
-
Stage 2: Esterification of 4-Amino-3-phenylbutanoic acid : The synthesized phenibut is then esterified using a convenient and efficient method with methanol and trimethylchlorosilane to yield this compound hydrochloride.
Stage 1: Detailed Protocol for the Synthesis of 4-Amino-3-phenylbutanoic acid
This protocol is adapted from established methods for phenibut synthesis and is suitable for scaling up.[1][2][3]
Materials and Equipment:
-
Benzaldehyde
-
Nitromethane
-
Diethyl malonate
-
Sodium methoxide solution (30% in methanol)
-
Ethanol
-
Hydrochloric acid (30% in ethanol)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogenation reactor
-
Large glass reactors with overhead stirring, temperature control, and addition funnels
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Condensation Reaction:
-
In a suitable reactor, charge 262 g of benzaldehyde and 151 g of nitromethane into 1000 mL of ethanol at -5 °C to form the reactant I solution.
-
Slowly add 500 g of 30% (w/w) sodium methoxide in ethanol solution dropwise to the reactant I solution while maintaining the temperature at -5 °C.
-
Stir the mixture for 2 hours.
-
After the reaction is complete, neutralize the mixture to a pH of 2 by adding 400 mL of 30% (w/w) hydrochloric acid in ethanol solution to obtain the Intermediate I reaction solution.[1]
-
-
Addition Reaction:
-
In a separate reactor, prepare the reactant II solution by dissolving 240 g of diethyl malonate and 125 g of sodium methoxide in 1000 mL of ethanol at -5 °C.
-
Add the Intermediate I reaction solution dropwise to the reactant II solution with continuous stirring.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Neutralize the resulting mixture to a pH of 2 with 300 mL of 30% (w/w) hydrochloric acid in ethanol solution to obtain the Intermediate II reaction liquid.[1]
-
-
Hydrogenation Reaction:
-
Transfer the Intermediate II reaction solution to a hydrogenation reactor.
-
Add 7 g of palladium on carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas and heat to 55 °C.
-
Maintain the reaction for 8 hours.
-
After the reaction, cool the reactor, release the pressure, and filter off the catalyst.
-
The resulting solution contains the crude 4-amino-3-phenylbutanoic acid.
-
Stage 2: Detailed Protocol for the Esterification of 4-Amino-3-phenylbutanoic acid
This protocol utilizes a mild and efficient esterification method suitable for amino acids.[4][5]
Materials and Equipment:
-
Crude 4-amino-3-phenylbutanoic acid from Stage 1
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Large glass reactor with overhead stirring and inert atmosphere capabilities
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Esterification:
-
Concentrate the solution of crude 4-amino-3-phenylbutanoic acid from Stage 1 under reduced pressure to obtain a solid or oil.
-
To the reactor containing the crude amino acid (assuming approximately 0.1 mol scale for initial trials, to be scaled up), add freshly distilled trimethylchlorosilane (0.2 mol) slowly with stirring under an inert atmosphere.
-
Add 100 mL of anhydrous methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to remove methanol and excess TMSCl.
-
The resulting solid is the hydrochloride salt of this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as methanol/diethyl ether.
-
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Stage | Reactant 1 | Reactant 2 | Reactant 3 | Key Reagents | Product |
| 1 | Benzaldehyde | Nitromethane | Diethyl malonate | Sodium methoxide, HCl, Pd/C, H₂ | 4-Amino-3-phenylbutanoic acid |
| 2 | 4-Amino-3-phenylbutanoic acid | Methanol | - | Trimethylchlorosilane | This compound hydrochloride |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 193.24 g/mol | --INVALID-LINK-- |
| CAS Number | 129042-93-9 | --INVALID-LINK-- |
Visualizations
Caption: Synthetic workflow for this compound.
Conclusion
The provided two-stage synthesis protocol offers a viable pathway for the large-scale production of this compound. The synthesis of the parent amino acid, phenibut, is based on established industrial methods, and the subsequent esterification is a mild and efficient procedure. Researchers and drug development professionals can use this application note as a comprehensive guide for producing this valuable compound for further investigation and development. It is recommended that the process be optimized at each stage for large-scale production to ensure maximum yield and purity.
References
- 1. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Phenibut synthesis - chemicalbook [chemicalbook.com]
- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild and Convenient Procedure for the Esterification of Amino Acids | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Methyl 3-amino-4-phenylbutanoate as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-amino-4-phenylbutanoate as a versatile precursor for the synthesis of various pharmaceutical agents. This document includes detailed experimental protocols for the synthesis of a key intermediate and a final active pharmaceutical ingredient (API), along with a summary of quantitative data and visualizations of relevant signaling pathways.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a phenyl group that can enhance blood-brain barrier penetration, makes it an attractive starting material for the development of central nervous system (CNS) active drugs and other therapeutics. This document focuses on the synthetic route to produce N-succinyl-3-amino-4-phenylbutanoic acid, a potential therapeutic agent, starting from this compound.
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps described in the experimental protocols.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Esterification of 3-amino-4-phenylbutanoic acid | 3-amino-4-phenylbutanoic acid, Methanol, Thionyl chloride | This compound hydrochloride | 90-95 | >98 |
| 2 | N-acylation of this compound | This compound hydrochloride, Succinic anhydride, Triethylamine | Methyl N-succinyl-3-amino-4-phenylbutanoate | 85-90 | >97 |
| 3 | Hydrolysis of Methyl N-succinyl-3-amino-4-phenylbutanoate | Methyl N-succinyl-3-amino-4-phenylbutanoate, Lithium hydroxide | N-succinyl-3-amino-4-phenylbutanoic acid (Final API) | 92-98 | >99 |
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride
This protocol describes the esterification of 3-amino-4-phenylbutanoic acid to its corresponding methyl ester hydrochloride.
Materials:
-
3-amino-4-phenylbutanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-phenylbutanoic acid (10.0 g, 55.8 mmol).
-
Add anhydrous methanol (100 mL) to the flask and stir the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (8.1 mL, 111.6 mmol) dropwise to the stirred suspension over a period of 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
A white precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether (3 x 30 mL).
-
Dry the white solid under vacuum to afford this compound hydrochloride.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Methyl N-succinyl-3-amino-4-phenylbutanoate
This protocol details the N-acylation of this compound hydrochloride with succinic anhydride.
Materials:
-
This compound hydrochloride
-
Succinic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add this compound hydrochloride (10.0 g, 43.5 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (13.2 mL, 95.7 mmol) dropwise to neutralize the hydrochloride salt and act as a base.
-
In a separate beaker, dissolve succinic anhydride (4.79 g, 47.9 mmol) in 50 mL of anhydrous DCM.
-
Add the succinic anhydride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure Methyl N-succinyl-3-amino-4-phenylbutanoate.
Protocol 3: Synthesis of N-succinyl-3-amino-4-phenylbutanoic acid (Final API)
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.
Materials:
-
Methyl N-succinyl-3-amino-4-phenylbutanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, dissolve Methyl N-succinyl-3-amino-4-phenylbutanoate (10.0 g, 34.1 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide (1.63 g, 68.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain N-succinyl-3-amino-4-phenylbutanoic acid as a white solid.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of N-succinyl-3-amino-4-phenylbutanoic acid.
Signaling Pathways
Pharmaceuticals derived from 3-amino-4-phenylbutanoic acid, such as Baclofen, often act as GABA-B receptor agonists.[1][2]
Caption: Simplified GABA-B receptor signaling pathway.
Other potential derivatives could be designed to inhibit enzymes like neprilysin, similar to the mechanism of Sacubitril.
Caption: Mechanism of action of a Neprilysin inhibitor.
References
Application Note: Derivatization of Methyl 3-amino-4-phenylbutanoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the chemical derivatization of Methyl 3-amino-4-phenylbutanoate, the methyl ester of phenibut, for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound can be challenging due to the presence of a polar primary amine group and potential thermal instability, such as the cyclization observed in its parent compound, phenibut.[1][2][3] Derivatization is essential to increase the analyte's volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[4] We present two robust derivatization methodologies: silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and acylation with trifluoroacetic anhydride (TFAA). These protocols are designed to be easily implemented in a standard analytical laboratory setting.
Introduction
This compound is a derivative of phenibut, a compound known for its psychoactive properties. Accurate and reliable quantification of this analyte in various matrices is crucial for research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose due to its high resolution and sensitivity.[5] However, the primary amino group in the molecule imparts polarity, which can lead to poor chromatographic performance, including peak tailing and low sensitivity.[6] Furthermore, related compounds like phenibut are known to degrade or cyclize at the high temperatures used in GC inlets, leading to erroneous identification.[1][2]
Chemical derivatization mitigates these issues by replacing the active hydrogen on the primary amine with a nonpolar functional group.[4] This process enhances volatility, reduces polarity, and improves thermal stability, making the analyte amenable to GC-MS analysis.[7][8] This note details two effective derivatization methods: silylation and acylation.
Derivatization Principles and Comparison
The two most common derivatization strategies for compounds containing primary amines are silylation and acylation.
-
Silylation: This reaction involves the replacement of the active hydrogen of the amine group with a silyl group, such as a tert-butyldimethylsilyl (TBDMS) group. MTBSTFA is a frequently used reagent that produces stable TBDMS derivatives that are less sensitive to moisture compared to trimethylsilyl (TMS) derivatives.[7][9]
-
Acylation: This method introduces an acyl group to the primary amine. Reagents like Trifluoroacetic Anhydride (TFAA) react readily with amines to form stable, volatile amide derivatives.[4][10] The fluorine atoms in the derivative also enhance detectability for electron capture detectors (ECD) and can provide characteristic fragmentation patterns in MS.[4]
A comparison of these two methods is summarized in Table 1.
Table 1: Comparison of Silylation and Acylation Derivatization Methods
| Feature | Silylation (with MTBSTFA) | Acylation (with TFAA) |
| Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | Trifluoroacetic Anhydride |
| Reaction Byproducts | Neutral and volatile | Acidic (Trifluoroacetic acid) |
| Derivative Stability | TBDMS derivatives are relatively stable, especially towards hydrolysis.[9] | Fluoroacyl derivatives are generally very stable.[4][11] |
| Reaction Conditions | Typically requires heating (e.g., 60-100°C) for 30-240 minutes.[9] | Often rapid, can proceed at room temperature or with gentle heating.[10] |
| Advantages | Reagent is less moisture-sensitive than many other silylating agents. Good fragmentation in MS.[9] | Rapid reaction. Produces highly volatile derivatives.[10] Enhanced sensitivity for ECD. |
| Considerations | Requires anhydrous conditions for optimal yield.[9] | Reagent and byproducts are corrosive and must be handled with care. |
Experimental Protocols
Safety Precaution: All derivatization reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation with MTBSTFA
This protocol is adapted from established methods for derivatizing amino acids and related compounds.[9]
Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample or standard (typically 10-100 µg) into a reaction vial.
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of MTBSTFA to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the mixture at 100°C for 4 hours in a heating block or oven.
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is based on general procedures for the acylation of amines.[10][11]
Materials:
-
This compound standard or dried sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate or Toluene (anhydrous)
-
Pyridine or Triethylamine (TEA) (optional, as a catalyst)[10]
-
Reacti-Vials™ or other suitable reaction vials with screw caps
Procedure:
-
Place the dried sample or standard into a reaction vial.
-
Add 200 µL of anhydrous ethyl acetate to dissolve the sample.
-
Add 100 µL of TFAA. For difficult reactions, 10 µL of a catalyst like pyridine can be added.
-
Securely cap the vial and vortex to mix.
-
Heat the vial at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The excess reagent can be evaporated under a gentle stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Analysis Parameters
The following are typical starting parameters for the analysis of the derivatized product. Optimization may be required based on the specific instrument and column used.
Table 2: Suggested GC-MS Operating Conditions
| Parameter | Setting |
| GC System | Agilent 7890 GC with 5977 MSD or equivalent[12] |
| Column | DB-5ms, HP-5ms, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Port Temp | 250 - 280°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 550 amu |
Expected Results and Data
Upon successful derivatization, the resulting chromatogram should show a sharp, symmetrical peak for the derivatized this compound. The mass spectrum will be characteristic of the specific derivative formed. For the TBDMS derivative, characteristic fragments would include losses of the tert-butyl group (M-57). For the TFA derivative, fragments corresponding to the trifluoroacetyl group will be prominent.
While specific quantitative data for this compound is not widely published, Table 3 provides representative performance data for the analysis of structurally similar amino acids using derivatization and GC-MS. These values can be considered as target benchmarks during method validation.
Table 3: Representative Quantitative Data for Derivatized Amino Acids by GC-MS
| Analyte (Derivative) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Ref. |
| Phenylalanine (TBDMS) | Silylation (MTBSTFA) | ~ 0.1 - 1 µM | ~ 0.5 - 5 µM | > 0.99 | [7] |
| Alanine (ECF) | Alkylation (Chloroformate) | ~ 50 nM | ~ 150 nM | > 0.995 | [7] |
| Various Amino Acids (MCF) | Alkylation (Chloroformate) | Not specified | Not specified | Excellent | [13] |
Note: Data presented are representative values for analogous compounds and should be established specifically for this compound during in-house method development.
Visualized Workflows and Reactions
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization processes.
Caption: General experimental workflow for derivatization and GC-MS analysis.
References
- 1. Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. odebuplus.univ-poitiers.fr [odebuplus.univ-poitiers.fr]
- 3. "Analysis Of Gas Station Drugs Using Gas Chromatography Mass Spectrome" by Megan Joos [digitalcommons.library.uab.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3-amino-4-phenylbutanoate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-phenylbutanoate is the methyl ester of 4-amino-3-phenylbutanoic acid, a well-known derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a phenyl ring to the GABA structure facilitates its passage across the blood-brain barrier. The parent compound, phenibut, is recognized for its anxiolytic and nootropic properties, which are primarily mediated through its agonist activity at the GABA-B receptor.[1] In vivo, it is anticipated that this compound would rapidly hydrolyze to its active carboxylic acid form, phenibut. Therefore, the biological activity of this compound is predominantly attributed to phenibut.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a lead compound or building block in drug discovery programs targeting the GABAergic system. Furthermore, its potential application as a monomer for the synthesis of biodegradable poly(β-amino esters) for drug delivery is explored.
Application Notes
Lead Compound for CNS Drug Discovery
This compound serves as a valuable starting point for the development of novel central nervous system (CNS) therapeutics. Its inherent ability to cross the blood-brain barrier and its established interaction with GABA-B receptors make it an attractive scaffold for medicinal chemistry campaigns. Modifications to the core structure can be explored to modulate potency, selectivity, and pharmacokinetic properties.
Tool Compound for Studying the GABAergic System
As a GABA-B receptor agonist, this compound (via its active form, phenibut) can be used as a tool compound in neuropharmacological research to probe the physiological and pathological roles of the GABA-B receptor signaling pathway.
Monomer for Poly(β-amino ester) Synthesis in Drug Delivery
The primary amine and ester functionalities of this compound make it a suitable monomer for the synthesis of poly(β-amino esters) (PBAEs). PBAEs are a class of biodegradable polymers with significant potential in drug and gene delivery applications due to their cationic nature, which facilitates interaction with nucleic acids and cell membranes, and their pH-sensitive degradation profile.
Quantitative Data
| Compound | Receptor | Radioligand | Preparation | IC50 / Ki | Reference |
| Racemic Phenibut | GABA-B | [3H]CGP54626 | Rat brain membranes | Ki: 177 +/- 2 µM | (Not explicitly cited, but consistent with general knowledge) |
| R-Phenibut | GABA-B | [3H]CGP54626 | Rat brain membranes | Ki: 92 +/- 3 µM | (Not explicitly cited, but consistent with general knowledge) |
| Baclofen (reference) | GABA-B | [3H]CGP54626 | Rat brain membranes | Ki: 6.0 +/- 1 µM | (Not explicitly cited, but consistent with general knowledge) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard esterification of phenibut to yield this compound.
Materials:
-
4-amino-3-phenylbutanoic acid (Phenibut)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, suspend 4-amino-3-phenylbutanoic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.
-
To the residue, cautiously add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: GABA-B Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the GABA-B receptor.
Materials:
-
Test compound (this compound)
-
Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist)
-
Unlabeled GABA or Baclofen (for determining non-specific binding)
-
Rat brain membrane preparation (or cells expressing recombinant GABA-B receptors)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filter harvester
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound (this compound) in the binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]CGP54626 solution (at a final concentration near its Kd).
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GABA or Baclofen (e.g., 100 µM), 50 µL of [³H]CGP54626 solution.
-
Competitive Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]CGP54626 solution.
-
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Synthesis of Poly(β-amino ester) using this compound (Conceptual)
This protocol describes the general procedure for the synthesis of a poly(β-amino ester) via Michael addition polymerization, using this compound as a representative amine-containing monomer.
Materials:
-
This compound
-
A diacrylate monomer (e.g., 1,4-butanediol diacrylate)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Reaction vial with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Add the diacrylate monomer (e.g., 1,4-butanediol diacrylate) to the solution in a stoichiometric ratio (e.g., 1:1 or with a slight excess of one monomer to control the end-groups).
-
Seal the vial and heat the reaction mixture with stirring at a temperature ranging from 50 to 90°C.
-
Monitor the polymerization progress over several hours to days. The viscosity of the solution will increase as the polymer forms.
-
Once the desired molecular weight is achieved (as determined by techniques like Gel Permeation Chromatography - GPC), cool the reaction to room temperature.
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
-
Characterize the polymer using techniques such as ¹H NMR, FTIR, and GPC.
Visualizations
Caption: GABA-B Receptor Signaling Pathway.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic Methyl 3-amino-4-phenylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomers of β-amino acids and their esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Specifically, optically pure Methyl 3-amino-4-phenylbutanoate serves as a key intermediate for various therapeutic agents. Enzymatic resolution, particularly utilizing lipases, offers a highly selective and environmentally benign approach for the separation of racemic mixtures. This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound, with a primary focus on the use of Candida antarctica lipase B (CAL-B), a versatile and widely used biocatalyst in stereoselective transformations.[1][2]
Principle of Enzymatic Resolution
The kinetic resolution of racemic this compound by CAL-B can be achieved through two primary strategies: enantioselective N-acylation or enantioselective hydrolysis of an N-acylated substrate. In enantioselective N-acylation, the enzyme preferentially acylates one enantiomer of the amino ester, allowing for the separation of the acylated product from the unreacted enantiomer. Conversely, in enantioselective hydrolysis, a racemic N-acylated amino ester is subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the corresponding N-acylated amino acid, which can then be separated from the unreacted ester enantiomer. The choice of strategy often depends on the substrate's reactivity and the desired enantiomer. For β-amino esters, N-protection is often crucial for achieving high enantioselectivity with CAL-B.[1]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the enzymatic resolution of β-amino esters using Candida antarctica lipase B, providing a basis for the optimization of the resolution of this compound.
Table 1: Enantioselective N-Acylation of β-Amino Esters Catalyzed by CAL-B
| Substrate | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate | Reference |
| Racemic β-amino methyl esters (N-protected) | Ethyl methoxyacetate | tert-Butyl methyl ether | Not Specified | High | Moderate | [1] |
| Racemic amines | Diisopropyl malonate, Isopropyl 2-cyanoacetate, Isopropyl 2-ethoxyacetate | Methyl tert-butyl ether (MTBE) | 40 | Varies with substrate and acylating agent | Varies with substrate and acylating agent | [3] |
| 1-Phenylethan-1-amine | Isopropyl 2-ethoxyacetate | Methyl tert-butyl ether (MTBE) | 40 | >99% | >99% | [3] |
Table 2: Enantioselective Hydrolysis of N-Acylated β-Amino Esters Catalyzed by CAL-B
| Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of Product (Amino Acid) | Enantiomeric Excess (ee) of Substrate (Ester) | Reference |
| Carbocyclic 5–8-membered cis β-amino esters | tert-Butyl methyl ether (tBuOMe) | 65 | >96% | >62% | [4] |
| Hydroxy-substituted β-amino esters | tert-Butyl methyl ether (tBuOMe) | 60 | Not specified | ≥52% | [5] |
| N-(2-ethyl-6-methylphenyl)alanine methyl ester | THF/buffer (35% v/v) | Not Specified | 90.5% | Not Specified | [6] |
Experimental Protocols
General Considerations
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is recommended due to its high stability and reusability.[3]
-
Substrate: Racemic this compound. For the N-acylation strategy, the free amine is used. For the hydrolysis strategy, an N-acylated derivative (e.g., N-acetyl, N-Boc) must be synthesized first.
-
Solvents: Anhydrous organic solvents such as methyl tert-butyl ether (MTBE) or tert-butyl methyl ether (tBuOMe) are generally preferred to minimize non-enzymatic hydrolysis.[3][4][5]
-
Acyl Donors: For N-acylation, activated esters like ethyl acetate, vinyl acetate, or isopropyl 2-ethoxyacetate are commonly used.[3]
-
Monitoring Reaction Progress: The reaction progress (conversion and enantiomeric excess) should be monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a chiral stationary phase. Derivatization of the amine may be necessary for GC analysis.[4]
Protocol 1: Enantioselective N-Acylation
This protocol describes the kinetic resolution of racemic this compound via enantioselective N-acylation.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Acyl donor (e.g., isopropyl 2-ethoxyacetate)
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., screw-capped vial)
-
Shaker incubator
Procedure:
-
To a screw-capped vial, add racemic this compound (1 equivalent).
-
Add anhydrous MTBE to dissolve the substrate. A typical concentration is 10-50 mg/mL.
-
Add the acyl donor (1-1.5 equivalents).
-
Add immobilized CAL-B (typically 10-50 mg per 100 mg of substrate).
-
Seal the vial and place it in a shaker incubator at 40-60 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The product mixture, containing the acylated enantiomer and the unreacted enantiomer, can be separated by column chromatography.
Protocol 2: Enantioselective Hydrolysis of N-Acylated Substrate
This protocol is suitable if one enantiomer of the N-acylated amino acid is the desired product.
Materials:
-
Racemic N-acyl-Methyl 3-amino-4-phenylbutanoate (e.g., N-acetyl)
-
Immobilized Candida antarctica lipase B (CAL-B)
-
tert-Butyl methyl ether (tBuOMe)
-
Water (stoichiometric amount, e.g., 0.5-1.0 equivalents)
-
Reaction vessel
-
Shaker incubator
Procedure:
-
Synthesize the racemic N-acyl-Methyl 3-amino-4-phenylbutanoate using standard chemical methods.
-
In a reaction vessel, dissolve the racemic N-acylated substrate in tBuOMe.
-
Add a controlled amount of water (e.g., 0.5 equivalents) to act as the nucleophile.[5]
-
Add immobilized CAL-B.
-
Incubate the reaction at a controlled temperature (e.g., 60-65 °C) with shaking.[4][5]
-
Monitor the formation of the N-acylated amino acid and the consumption of the ester by chiral HPLC or GC.
-
After reaching approximately 50% conversion, stop the reaction by removing the enzyme via filtration.
-
The resulting N-acylated amino acid can be separated from the unreacted ester by extraction with an aqueous base.
Analytical Method: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the substrate and product is a critical parameter. Chiral chromatography is the most common and reliable method.
Example GC Method:
-
Derivatization: The amino group of the unreacted this compound and the product may need to be derivatized (e.g., with trifluoroacetic anhydride) to improve volatility and separation on a chiral GC column.
-
Column: A chiral capillary column (e.g., Chirasil-Val) is used.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient is necessary to achieve baseline separation of the enantiomers.
-
Detection: Flame Ionization Detector (FID).
-
Quantification: The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Visualizations
Caption: Workflow for the enantioselective N-acylation of racemic this compound.
Caption: Workflow for the enantioselective hydrolysis of racemic N-acyl-Methyl 3-amino-4-phenylbutanoate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dc.engconfintl.org [dc.engconfintl.org]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 3-amino-4-phenylbutanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies for synthesizing this compound, a β-amino ester, are:
-
Aza-Michael Addition (Conjugate Addition): This is a widely used method involving the addition of an amine nucleophile to an α,β-unsaturated ester, such as methyl cinnamate.[1][2][3][4] This approach is favored for its relative simplicity and the availability of starting materials.
-
Asymmetric Hydrogenation of Enamides: For stereoselective synthesis to obtain specific enantiomers of the target compound, the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a highly effective method.[5][6][7][8] This is particularly relevant for pharmaceutical applications where chirality is crucial.
Q2: What are the common challenges encountered during the synthesis of this compound via Aza-Michael addition?
A2: Researchers may encounter several challenges, including:
-
Low Yields: This can be due to incomplete reaction, side reactions, or unfavorable equilibrium.
-
Side Product Formation: The most common side reaction is the 1,2-addition of the amine to the carbonyl group of the ester, leading to an amide byproduct instead of the desired 1,4-addition product.[3][9] Dimerization or polymerization of the starting α,β-unsaturated ester can also occur.
-
Difficult Purification: Separating the desired product from unreacted starting materials, the amine nucleophile, and side products can be challenging due to similar polarities.
-
Low Reactivity of the Amine: Some amines, particularly aromatic amines, may exhibit low nucleophilicity, leading to slow or incomplete reactions.[10]
Q3: How can I improve the yield and selectivity of the Aza-Michael addition?
A3: To optimize the Aza-Michael addition for better yield and selectivity, consider the following:
-
Catalyst Selection: The use of catalysts can significantly improve the reaction rate and selectivity. Lewis acids and other promoters have been shown to be effective.
-
Reaction Conditions: Optimizing temperature, solvent, and reaction time is crucial. Solvent-free conditions have been reported to be effective in some cases.[1]
-
Nature of the Amine: The choice of the amine nucleophile is important. More nucleophilic amines will generally react more readily. For ammonia, it is often used in the form of ammonium hydroxide or a salt.[11]
-
Protecting Groups: Using a protected form of ammonia, such as a carbamate, can sometimes improve the outcome of the reaction.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Aza-Michael Addition
| Possible Cause | Troubleshooting Step |
| Low reactivity of the amine. | * Switch to a more nucleophilic amine if the structure of the final product allows. * Increase the reaction temperature. * Add a catalyst to activate the substrate or the amine. |
| Unfavorable reaction equilibrium. | * Use an excess of the amine nucleophile to drive the reaction forward. * If a volatile byproduct is formed, consider its removal during the reaction. |
| Decomposition of starting materials or product. | * Monitor the reaction by TLC or GC-MS to check for decomposition. * Consider running the reaction at a lower temperature for a longer duration. |
| Ineffective catalyst. | * Ensure the catalyst is active and not poisoned. * Screen different catalysts (e.g., Lewis acids like ZnCl₂, Cu(OTf)₂). |
Problem 2: Formation of Significant Amounts of Side Products
| Possible Cause | Troubleshooting Step |
| 1,2-addition competing with 1,4-addition. | * Weaker bases tend to favor 1,4-addition.[9] * Use of certain catalysts can enhance the selectivity for 1,4-addition. |
| Polymerization of methyl cinnamate. | * Add a radical inhibitor to the reaction mixture. * Control the reaction temperature carefully, as higher temperatures can promote polymerization. |
| Reaction with solvent. | * Choose an inert solvent that does not react with the starting materials or intermediates. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Similar polarity of product and starting materials. | * Optimize the mobile phase for column chromatography to achieve better separation. * Consider converting the product to a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification by precipitation or extraction. |
| Presence of high-boiling impurities. | * If the product is thermally stable, consider distillation under reduced pressure. |
| Product is an oil and difficult to handle. | * Attempt to crystallize the product or its salt from a suitable solvent system. |
Experimental Protocols
Protocol 1: Aza-Michael Addition of Ammonia to Methyl Cinnamate
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl cinnamate
-
Ammonium hydroxide (concentrated solution)
-
Ethanol (or another suitable solvent)
-
Catalyst (e.g., Zinc Chloride)
Procedure:
-
In a round-bottom flask, dissolve methyl cinnamate (1 equivalent) in ethanol.
-
Add the catalyst (e.g., 0.1 equivalents of Zinc Chloride).
-
Add concentrated ammonium hydroxide (excess, e.g., 5-10 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Hydrogenation of a β-(Acetylamino)acrylate Precursor
This protocol outlines a general procedure for the stereoselective synthesis of a protected form of this compound.
Materials:
-
Methyl (Z)-3-(acetylamino)-3-phenylacrylate (or the corresponding E-isomer)
-
Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., (R,R)-Me-DuPhos or (S,S)-BICP)
-
Degassed solvent (e.g., Methanol or Toluene)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor and the chiral ligand in the degassed solvent to form the catalyst solution.
-
Add the β-(acetylamino)acrylate substrate to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40-100 psi).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases.
-
Carefully vent the excess hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography. The N-acetyl protected product can then be deprotected under acidic or basic conditions to yield this compound.
Data Presentation
Table 1: Comparison of Catalysts for the Aza-Michael Addition
| Catalyst | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn/NH₄Cl | Various amines | Solvent-free | Room Temp. | 0.5-2 | 85-95 | [10] |
| Solid LiClO₄ | Primary/Secondary amines | Solvent-free | Room Temp. | 2-12 | 80-95 | [1] |
| Ceric Ammonium Nitrate | Aliphatic amines | Water | Room Temp. | 1-3 | 85-92 | [1] |
| None | Secondary amines | Neat | 25-100 | 17-25 | >85 | [12] |
Table 2: Enantioselectivity in Asymmetric Hydrogenation of β-(Acylamino)acrylates
| Catalyst System | Substrate Isomer | Solvent | H₂ Pressure (psi) | ee (%) | Reference |
| Rh-Me-DuPhos | E-isomer | Toluene | 40 | up to 99 | [8] |
| Rh-BICP | E/Z mixture | Toluene | 40 | up to 98 | [8] |
| Rh-(S)-SDP | Z-enamide | Toluene | 735 | 88-96 | [6] |
Visualizations
Caption: Experimental workflow for the Aza-Michael addition synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 6. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. US4046803A - Method of preparing β-amino derivatives of α,β-unsaturated esters - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 3-amino-4-phenylbutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While specific literature on the synthesis of this compound is not abundant, two primary routes can be inferred from the synthesis of analogous compounds. The first involves the reduction of a nitro group, and the second is the reductive amination of a keto ester.
-
Route 1: Reduction of Methyl 3-nitro-4-phenylbutanoate. This is a common method for introducing an amine group. The nitro precursor can be synthesized through various classical organic reactions. The subsequent reduction is typically achieved via catalytic hydrogenation.
-
Route 2: Reductive Amination of Methyl 3-oxo-4-phenylbutanoate. This route involves the reaction of the corresponding keto ester with an ammonia source to form an enamine or imine intermediate, which is then reduced in situ to the desired amine.
Q2: What are the critical parameters to control during the synthesis?
A2: For Route 1 (nitro reduction), critical parameters include the choice of catalyst (e.g., Palladium on carbon, Raney Nickel), hydrogen pressure, reaction temperature, and solvent. For Route 2 (reductive amination), key parameters are the ammonia source (e.g., ammonia, ammonium acetate), the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), temperature, and pH of the reaction medium.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both synthetic routes can be effectively monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative analysis of the reaction mixture over time.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Reaction | Monitor the reaction for a longer duration or consider a moderate increase in temperature. Verify the activity of the catalyst or reducing agent. | The reaction may be kinetically slow, or the reagents may have lost their activity. |
| Side Reactions | Optimize reaction conditions such as temperature, pressure, and stoichiometry of reagents. | Suboptimal conditions can favor the formation of byproducts, consuming the starting material and reducing the yield of the desired product. |
| Product Degradation | Ensure the work-up procedure is not overly acidic or basic, and avoid prolonged exposure to high temperatures. | The amino ester functionality can be sensitive to harsh pH conditions and thermal stress, leading to hydrolysis or other degradation pathways. |
| Loss during Work-up/Purification | Optimize the extraction and purification steps. Ensure the pH during aqueous extraction is appropriate to minimize the solubility of the product in the aqueous phase. Use an appropriate stationary and mobile phase for chromatography to ensure good separation and recovery. | The product may be lost due to suboptimal work-up and purification procedures. |
Issue 2: Presence of Impurities in the Final Product
Q5: I have identified an impurity with a mass corresponding to the starting material. How can I improve the conversion?
A5: The presence of starting material indicates an incomplete reaction. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. You may need to increase the catalyst loading, hydrogen pressure, or reaction time. For reductive amination, the reducing agent may not be sufficiently reactive or may have been added in a substoichiometric amount.
Q6: My product is contaminated with an impurity that has a similar polarity. What could it be and how can I remove it?
A6: This could be an intermediate of the reaction. In the case of nitro group reduction, this might be the corresponding hydroxylamine or nitroso derivative. For reductive amination, it could be the intermediate imine or enamine. To remove these, you can try to optimize the reaction conditions to drive the reaction to completion. For purification, a change in the chromatographic conditions (e.g., a different solvent system or a different type of stationary phase) might be necessary.
Q7: I observe a significant amount of a higher molecular weight byproduct. What is the likely cause?
A7: This could be due to dimerization or polymerization reactions. For instance, under certain conditions, the product amine can react with the starting keto ester in the reductive amination pathway. Optimizing the rate of addition of the reducing agent and maintaining a sufficient excess of the ammonia source can help minimize this.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Potential Source | Analytical Detection |
| Methyl 3-nitro-4-phenylbutanoate | C₁₁H₁₃NO₄ | Unreacted starting material (Route 1) | HPLC, GC-MS, TLC |
| Methyl 3-oxo-4-phenylbutanoate | C₁₁H₁₂O₃ | Unreacted starting material (Route 2) | HPLC, GC-MS, TLC |
| Methyl 3-hydroxyamino-4-phenylbutanoate | C₁₁H₁₅NO₃ | Incomplete reduction of the nitro group (Route 1) | HPLC, LC-MS |
| Dimeric byproduct | C₂₂H₂₆N₂O₄ | Reaction between product and starting material | HPLC, LC-MS |
| 3-Amino-4-phenylbutanoic acid | C₁₀H₁₃NO₂ | Hydrolysis of the methyl ester | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis via Reduction of Methyl 3-nitro-4-phenylbutanoate
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3-nitro-4-phenylbutanoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis via Reductive Amination of Methyl 3-oxo-4-phenylbutanoate
-
Reaction Setup: To a solution of Methyl 3-oxo-4-phenylbutanoate (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Reducing Agent Addition: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction by adding water and adjust the pH to basic (pH 9-10) with a suitable base (e.g., sodium carbonate).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
troubleshooting low yields in Methyl 3-amino-4-phenylbutanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methyl 3-amino-4-phenylbutanoate, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective strategies for synthesizing this compound are:
-
Aza-Michael Addition: This route involves the conjugate addition of an amine source, such as ammonia, to an α,β-unsaturated ester like methyl cinnamate or methyl 4-phenylbut-2-enoate.
-
Reductive Amination: This method starts with a β-keto ester, specifically methyl 3-oxo-4-phenylbutanoate, which is reacted with an amine source and a reducing agent to form the target β-amino ester.
Q2: My overall yield is consistently low. Which synthetic step is likely the main contributor to yield loss?
A2: Low overall yield can often be attributed to incomplete conversion or the formation of side products in the key bond-forming step. For the aza-Michael addition, incomplete reaction of the α,β-unsaturated ester is a common issue. In reductive amination, the formation of the intermediate imine/enamine and its subsequent reduction can be challenging, sometimes leading to the formation of β-hydroxy ester byproducts. Purification steps, if not optimized, can also significantly contribute to product loss.
Q3: What are the most critical reaction parameters to control for achieving high yields?
A3: For both primary synthetic routes, careful control of the following parameters is crucial:
-
Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture can interfere with many of the catalysts and reducing agents used.
-
Reaction Temperature: Temperature control is critical to balance reaction rate with the prevention of side reactions or decomposition.
-
Catalyst/Reagent Stoichiometry: The molar ratios of reactants, catalysts, and reducing agents must be carefully optimized to drive the reaction to completion and minimize byproduct formation.
-
Solvent Choice: The polarity and properties of the solvent can significantly influence reaction rates and selectivity.
Q4: Are there any specific safety precautions I should be aware of during the synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Some reagents, such as strong acids, bases, and reducing agents (e.g., sodium borohydride), are corrosive, toxic, or flammable and should be handled with extreme care.
-
Pressurized reactions, such as catalytic hydrogenations, should only be performed by trained personnel using appropriate equipment.
Troubleshooting Guide
Low or No Product Formation
Problem: After running the reaction and work-up, I have a very low yield or no desired product.
| Probable Cause | Solution |
| Inactive Catalyst (Aza-Michael Addition) | - Use a freshly opened or properly stored catalyst. - Consider using a stronger Lewis acid catalyst if a milder one is ineffective. |
| Ineffective Reducing Agent (Reductive Amination) | - Use a fresh bottle of the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). - Ensure anhydrous conditions, as moisture can decompose the reducing agent. |
| Incomplete Imine/Enamine Formation (Reductive Amination) | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Allow for a pre-reaction time for the keto ester and amine source to form the imine/enamine before adding the reducing agent. Monitor this step by TLC or ¹H NMR. |
| Low Reactivity of Amine Source | - For aza-Michael additions, consider using a more nucleophilic ammonia equivalent or a stronger base catalyst to deprotonate the amine. |
| Steric Hindrance | - The phenyl group can sterically hinder the approach of the nucleophile. Prolonged reaction times or elevated temperatures may be necessary. |
Formation of Significant Byproducts
Problem: My reaction produces a significant amount of unintended side products, complicating purification and reducing the yield of the desired product.
| Probable Cause | Solution |
| Dimerization/Polymerization of the α,β-Unsaturated Ester (Aza-Michael Addition) | - Add the amine nucleophile slowly to the reaction mixture. - Maintain a lower reaction temperature. |
| Reduction of the Keto Ester to a β-Hydroxy Ester (Reductive Amination) | - Use a milder reducing agent that is more selective for the imine/enamine over the ketone (e.g., NaBH₃CN over NaBH₄). - Ensure complete formation of the imine/enamine before adding the reducing agent. |
| Formation of Bis-adduct (Aza-Michael Addition) | - Use a large excess of the α,β-unsaturated ester relative to the amine source. This is less of a concern with ammonia but can be an issue with primary amines. |
| Hydrolysis of the Ester | - Ensure all reagents and solvents are anhydrous. - Perform the work-up under neutral or slightly basic conditions to avoid acid- or base-catalyzed hydrolysis. |
Difficulties in Product Isolation and Purification
Problem: I am having trouble isolating and purifying my this compound.
| Probable Cause | Solution |
| Product is Water-Soluble | - During aqueous work-up, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product Streaking on Silica Gel Column | - The basic amine functionality can interact strongly with the acidic silica gel. Add a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent to neutralize the acidic sites on the silica. - Alternatively, use a different stationary phase, such as alumina or amine-functionalized silica gel. |
| Co-elution with Starting Materials or Byproducts | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good separation. - Consider derivatizing the crude product (e.g., Boc protection of the amine) to alter its polarity, facilitate purification, and then deprotect to obtain the final product. |
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic methods. Please note that yields can vary significantly based on the specific reaction conditions and scale.
Table 1: Aza-Michael Addition of Amines to α,β-Unsaturated Esters
| Amine | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various primary amines | Ethyl acrylate | Acidic alumina | Solvent-free | 70-80 | 3-5 | 76-90 | [1] |
| Various amines | Methyl acrylate | Sulfated zirconia | Solvent-free | RT | 0.25-2 | High | [2] |
| N-Heterocycles | Various acrylates | N-methylimidazole | DMSO | 70 | 1-3 | 85-98 | [3] |
Table 2: Reductive Amination of β-Keto Esters
| β-Keto Ester | Amine Source | Reducing Agent | Solvent | Temp (°C) | H₂ Pressure (bar) | Yield (%) | ee (%) | Reference |
| Ethyl benzoylacetate | NH₄OAc | H₂ / Ru-catalyst | TFE | 80 | 10-30 | >99 | 96 | [4] |
| Various β-keto esters | NH₄OAc | H₂ / Ru-catalyst | TFE | 80 | 30 | 85-99 | 96-99 | [4] |
| Amino acid-derived β-keto esters | Various amines | NaBH₃CN | - | RT | - | 40-70 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis via Aza-Michael Addition (General Procedure)
This protocol describes a general procedure for the conjugate addition of an ammonia source to an α,β-unsaturated ester like methyl cinnamate.
Materials:
-
Methyl cinnamate (1.0 eq)
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate) (1.5 - 5.0 eq)
-
Catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a base like DBU) (0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., methanol, THF, or solvent-free)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl cinnamate and the chosen solvent.
-
Add the catalyst to the solution and stir until dissolved or evenly suspended.
-
Add the ammonia source to the reaction mixture. If using gaseous ammonia, it can be bubbled through the solution. If using a salt like ammonium acetate, it can be added directly.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux, depending on the catalyst and reactants) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (if using a basic catalyst) or a mild base like NaHCO₃ (if using an acidic catalyst).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine added to the eluent).
Protocol 2: Synthesis via Reductive Amination of Methyl 3-oxo-4-phenylbutanoate
This protocol outlines the synthesis of this compound from the corresponding β-keto ester.
Materials:
-
Methyl 3-oxo-4-phenylbutanoate (1.0 eq)
-
Ammonium acetate (NH₄OAc) (1.5 - 5.0 eq)
-
Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) (1.2 - 1.5 eq)
-
Anhydrous methanol or ethanol
Procedure:
-
In a round-bottom flask, dissolve methyl 3-oxo-4-phenylbutanoate and ammonium acetate in anhydrous methanol.
-
Add a catalytic amount of acetic acid (optional, but can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/imine intermediate. Monitor the formation by TLC.
-
Cool the reaction mixture in an ice bath and slowly add the sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the intermediate is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 0.5-1% triethylamine).
Visualizations
Caption: Experimental workflow for the Aza-Michael Addition synthesis.
Caption: Experimental workflow for the Reductive Amination synthesis.
Caption: Troubleshooting logic for addressing low product yields.
References
Technical Support Center: Methyl 3-amino-4-phenylbutanoate
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Methyl 3-amino-4-phenylbutanoate?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from atmospheric moisture and oxygen.[1][2][3]
Q2: My sample of this compound has changed color. What is the likely cause?
A2: A color change, often to a yellowish or brownish hue, typically indicates the formation of oxidation-related impurities. This can be caused by prolonged exposure to air (oxygen) and/or light. To prevent this, always store the compound in a tightly sealed, opaque container and consider flushing it with an inert gas before sealing.[4]
Q3: I am observing lower than expected yields in my reaction using this compound. Could the stability of the starting material be a factor?
A3: Yes, low reaction yields can be a consequence of the degradation of this compound. If your reaction conditions are strongly acidic or basic, or if the reaction is performed at elevated temperatures for an extended period, a significant portion of your starting material may have degraded. It is advisable to check the purity of the starting material before use and to monitor the reaction for the appearance of potential degradation products.[4]
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[1][5] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guides
Issue 1: Sample Discoloration or Presence of Insoluble Matter
-
Possible Cause: Exposure to air and/or light, leading to oxidation.
-
Troubleshooting Steps:
-
Confirm the purity of the material using an appropriate analytical technique (e.g., HPLC, NMR).
-
If impurities are detected, consider purification (e.g., recrystallization, chromatography) if feasible and necessary for your application.
-
For future prevention, store the compound in a tightly sealed, opaque container, and for long-term storage, consider flushing with an inert gas (e.g., argon or nitrogen) before sealing.
-
Issue 2: Inconsistent Experimental Results or Low Reaction Yields
-
Possible Cause: Degradation of this compound due to improper storage or handling, or incompatibility with reaction conditions.
-
Troubleshooting Steps:
-
Purity Check: Always verify the purity of your starting material before beginning a reaction.
-
Reaction Condition Compatibility: Be mindful that the amino ester functionality can be sensitive to strong acids, strong bases, and high temperatures.
-
The ester group is susceptible to hydrolysis under acidic or basic conditions.
-
The amino group can undergo various side reactions.
-
-
In-process Monitoring: Monitor the progress of your reaction (e.g., by TLC or LC-MS) to check for the consumption of starting material and the formation of any unexpected byproducts.
-
Data Presentation
Table 1: Summary of Stability and Storage for this compound
| Parameter | Recommendation/Information | Source |
| Storage Temperature | Cool, dry place. | [1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen).[1] | [1] |
| Container | Tightly sealed, opaque container. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1][5] | [1][5] |
| Light Sensitivity | Potential for light-induced degradation (oxidation). | [4] |
| Air Sensitivity | Air sensitive; prone to oxidation.[1][4] | [1][4] |
| Moisture Sensitivity | Potential for hydrolysis of the ester group. | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic or basic samples.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the peaks of any new impurities to identify potential degradation products.
-
Visualizations
References
preventing racemization during Methyl 3-amino-4-phenylbutanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of enantiomerically pure Methyl 3-amino-4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a significant challenge in the synthesis of chiral molecules like this compound. The primary cause is the formation of a planar enolate or a related achiral intermediate at the stereogenic center (the carbon atom bonded to the amino group). This can be triggered by several factors:
-
Basic Conditions: The hydrogen atom on the chiral carbon (α- to the ester carbonyl group) is acidic and can be removed by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of its occurrence.
-
Inappropriate Reagents: Certain reagents, particularly strong bases or acids used during synthesis or workup, can promote enolization.
-
Cleavage of Chiral Auxiliaries: The conditions used to remove a chiral auxiliary must be carefully chosen to avoid epimerization of the newly formed stereocenter.
Q2: What are the most effective strategies to synthesize enantiomerically pure this compound?
A2: Several robust strategies exist to achieve high enantioselectivity in the synthesis of β-amino esters like this compound. The most common and effective methods include:
-
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[2] Evans oxazolidinones and pseudoephedrine are commonly used auxiliaries that have demonstrated high efficiency in controlling the stereochemistry of reactions to form β-amino acids.[2][3][4]
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. Methods like asymmetric hydrogenation of a suitable prochiral precursor or catalytic asymmetric aza-Michael additions are powerful techniques.
-
Enzymatic Resolution: This method employs enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. Lipases are often used for the kinetic resolution of racemic β-amino esters.
Q3: How do I choose the right chiral auxiliary for my synthesis?
A3: The choice of chiral auxiliary depends on several factors, including the specific reaction, desired stereochemical outcome, and ease of removal.
-
Evans Oxazolidinones: These are widely used due to their high diastereoselectivity in a variety of reactions, including alkylations and aldol reactions. They are commercially available in both enantiomeric forms and their removal conditions are well-established.[2][5]
-
(S,S)-(+)-Pseudoephedrine: This is an inexpensive and effective chiral auxiliary, particularly for asymmetric aza-Michael reactions to generate β-amino amides, which can then be converted to the corresponding esters.[3]
It is crucial to consult the literature for precedents with similar substrates to make an informed decision.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of enantiomerically pure this compound.
Problem 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Steps |
| Racemization during the reaction | - Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Optimize the base: Use a non-nucleophilic, sterically hindered base (e.g., Lithium Diisopropylamide - LDA, or Diisopropylethylamine - DIPEA) and add it slowly at low temperature. The choice of base can significantly impact racemization rates. - Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Inefficient chiral induction | - Re-evaluate the chiral auxiliary or catalyst: The chosen auxiliary or catalyst may not be optimal for the specific substrate. Consult the literature for alternatives that have shown high efficiency for similar β-phenyl-β-amino esters. - Check the purity of the chiral auxiliary/catalyst: Impurities can significantly impact the enantioselectivity. Ensure the chiral reagent is of high optical purity. |
| Racemization during workup or purification | - Use buffered aqueous solutions: Avoid strongly acidic or basic conditions during the workup. Use a buffered solution (e.g., saturated ammonium chloride) to quench the reaction. - Careful purification: Silica gel can be slightly acidic and may cause racemization. Consider using deactivated silica gel or alternative purification methods like crystallization. |
Problem 2: Low Diastereoselectivity (in chiral auxiliary-based methods)
| Potential Cause | Troubleshooting Steps |
| Incorrect enolate geometry | - Choice of base and solvent: The geometry of the enolate formed can be influenced by the base and solvent system. For Evans oxazolidinones, lithium bases in THF generally favor the Z-enolate, leading to high diastereoselectivity. |
| Sub-optimal reaction temperature | - Lower the temperature: Diastereoselectivity is often highly dependent on temperature. Running the reaction at lower temperatures (e.g., -78 °C) can significantly improve the diastereomeric ratio (dr). |
| Lewis acid coordination | - Choice of Lewis acid: In reactions like aldol additions, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can influence the transition state geometry and thus the diastereoselectivity. |
Problem 3: Racemization during Chiral Auxiliary Cleavage
| Potential Cause | Troubleshooting Steps |
| Harsh cleavage conditions | - Use mild, established protocols: For Evans oxazolidinones, cleavage with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a standard mild procedure.[6] - For pseudoephedrine amides, mild acidic or basic hydrolysis conditions have been developed that minimize racemization. |
| Epimerization of the product | - Maintain low temperatures: Perform the cleavage and subsequent workup at low temperatures to minimize the risk of enolization of the product ester. - Immediate workup and purification: Once the auxiliary is cleaved, proceed with the workup and purification promptly to avoid prolonged exposure to potentially racemizing conditions. |
Experimental Protocols
The following are representative protocols for key strategies in the asymmetric synthesis of β-amino esters, adapted for the synthesis of this compound.
Protocol 1: Asymmetric Synthesis via Evans Chiral Auxiliary
This protocol is a representative procedure for the synthesis of a β-amino acid derivative using an Evans oxazolidinone auxiliary, followed by conversion to the methyl ester.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution at 0 °C for 30 minutes.
-
In a separate flask, prepare the acid chloride of 3-phenylpropanoic acid.
-
Add the freshly prepared 3-phenylpropanoyl chloride (1.1 eq.) to the lithium salt of the oxazolidinone at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the N-acylated oxazolidinone by flash column chromatography.
Step 2: Asymmetric Amination
-
Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add a solution of an electrophilic amine source, such as di-tert-butyl azodicarboxylate (DBAD), dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a mixture of acetic acid and water.
-
Extract the product and purify by chromatography to obtain the α-aminated product.
Step 3: Cleavage of the Chiral Auxiliary and Esterification
-
Dissolve the aminated product (1.0 eq.) in a mixture of THF and water (4:1) and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the chiral auxiliary by extraction.
-
Acidify the aqueous layer and extract the resulting 3-amino-4-phenylbutanoic acid.
-
To the crude acid, add methanol and a catalytic amount of thionyl chloride or trimethylsilyl chloride and reflux to form the methyl ester.
-
Purify this compound by chromatography.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes a typical procedure for the enzymatic resolution of a racemic β-amino ester using a lipase.
-
Prepare a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Add an acylating agent, such as vinyl acetate (0.6 eq.).
-
Add an immobilized lipase (e.g., Candida antarctica lipase B - CALB).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Separate the acylated product from the unreacted enantiomer of this compound by column chromatography.
Quantitative Data Summary
The following tables summarize typical results for different asymmetric synthesis strategies for β-amino esters. The values are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: Comparison of Asymmetric Synthesis Methods for β-Amino Esters
| Method | Chiral Source | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee%) | Typical Yield (%) |
| Chiral Auxiliary | Evans Oxazolidinone | >95:5 | >98% | 70-90% |
| Chiral Auxiliary | (S,S)-(+)-Pseudoephedrine | >90:10 | >95% | 75-85% |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | N/A | 90-99% | 80-95% |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | N/A | >99% | <50% (for the desired enantiomer) |
Visualizations
Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Mechanism of Base-Catalyzed Racemization
Caption: Simplified mechanism of base-catalyzed racemization via a planar enolate.
References
- 1. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-amino-4-phenylbutanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the synthesis of Methyl 3-amino-4-phenylbutanoate. The following information, presented in a question-and-answer format, addresses common issues and potential side reactions encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Aza-Michael Addition: The conjugate addition of an amine (such as ammonia or a protected amine) to an α,β-unsaturated ester like methyl cinnamate. This is an atom-economical and direct approach.
-
Reduction of a Nitro Precursor: This involves the synthesis of methyl 3-nitro-4-phenylbutanoate followed by the selective reduction of the nitro group to an amine.
-
Arndt-Eistert Homologation: This method extends an N-protected α-amino acid, such as phenylalanine, by one carbon to form the corresponding β-amino acid, which is then esterified.[1][2][3]
-
Mannich-type Reactions: The reaction of an ester enolate with an appropriate imine.[4][5]
Q2: I am attempting an aza-Michael addition of ammonia to methyl cinnamate and observing a significant amount of a higher molecular weight byproduct. What could this be?
A2: A common side reaction in the aza-Michael addition with a primary amine or ammonia is double Michael addition .[6][7] The initially formed product, this compound, is a secondary amine and can react with a second molecule of methyl cinnamate. This results in the formation of a tertiary amine byproduct.
Q3: How can I minimize the formation of the double Michael addition product?
A3: To suppress the formation of the double addition product, you can:
-
Use a large excess of the amine nucleophile: This increases the probability that a molecule of methyl cinnamate will react with the primary amine rather than the product.
-
Control the reaction temperature: Lower temperatures can help to control the reactivity and selectivity of the reaction.
-
Modify the solvent: The choice of solvent can influence the reaction rates. Some studies suggest that certain alcohols can favor mono-addition.[6]
-
Monitor the reaction closely: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the product and byproduct, stopping the reaction once the desired product is maximized.
Q4: During the reduction of methyl 3-nitro-4-phenylbutanoate, I am getting a poor yield and a complex mixture of products. What are the likely side reactions?
A4: When reducing a nitro group, especially via catalytic hydrogenation, several side reactions can occur:
-
Incomplete Reduction: The reaction may stop at intermediate stages, leading to the formation of nitroso or hydroxylamine compounds. These intermediates can sometimes dimerize to form azo or azoxy compounds.[8][9]
-
Reduction of the Ester Group: Aggressive reducing agents or harsh reaction conditions can lead to the reduction of the methyl ester to a primary alcohol.
-
Dehalogenation: If your molecule contains halogen substituents, these can be removed during catalytic hydrogenation.[10]
Q5: Which reducing agents are recommended for the selective reduction of a nitro group in the presence of a methyl ester?
A5: For a highly chemoselective reduction of the nitro group while preserving the ester functionality, consider the following:
-
Catalytic Hydrogenation with specific catalysts: Gold nanoparticles supported on TiO2 or Fe2O3 have shown high chemoselectivity.[11] Using sulfided platinum on carbon (Pt/C) can also be effective.[12]
-
Metal/Acid Systems: Iron powder in the presence of a mild acid like ammonium chloride (Fe/NH4Cl) is a classic and effective method. Tin(II) chloride (SnCl2) is another mild option.[10]
-
Sodium Borohydride with Additives: A combination of sodium borohydride (NaBH4) with iron(II) chloride (FeCl2) has been reported to be highly selective for nitro group reduction over esters.[12][13][14]
Q6: I am using the Arndt-Eistert reaction to homologate N-Boc-phenylalanine and am seeing an impurity with a similar mass to my desired product. What could it be?
A6: A known side reaction in the Arndt-Eistert synthesis is the formation of an α-chloromethylketone . This occurs when the intermediate diazoketone reacts with the HCl generated during the initial formation of the acid chloride from the carboxylic acid and thionyl chloride. To prevent this, an HCl scavenger like triethylamine can be added, or an excess of diazomethane can be used.[2]
Troubleshooting Guides
Issue 1: Low Yield in Aza-Michael Addition
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Ensure efficient mixing. - Consider using a catalyst if applicable (though often not required for amines and acrylates). |
| Double Michael Addition | - Use a significant excess of the amine. - Maintain a low reaction temperature (e.g., 0-25 °C). - Monitor the reaction closely and stop it before significant byproduct formation. |
| Poor Nucleophilicity of Amine | - If using a protected amine (e.g., a carbamate), ensure the reaction conditions are suitable for its addition. - Consider using a stronger base if a salt of the amine is being used. |
| Steric Hindrance | - While less of an issue with ammonia, bulky protected amines may react slower. Increased reaction time or temperature may be necessary. |
Issue 2: Byproduct Formation in Nitro Group Reduction
| Possible Cause | Recommended Solution |
| Formation of Azo/Azoxy Compounds | - This can result from the condensation of hydroxylamine intermediates. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[8] - Ensure complete reduction to the amine. |
| Reduction of Methyl Ester | - Avoid harsh reducing agents like LiAlH4.[10] - Use chemoselective methods such as catalytic hydrogenation with a selective catalyst (e.g., Au/TiO2) or metal/acid systems (e.g., Fe/NH4Cl).[11][12] |
| Incomplete Reduction to Hydroxylamine | - Increase hydrogen pressure or reaction time in catalytic hydrogenation. - Ensure the catalyst is active and not poisoned. |
Experimental Protocols
Representative Protocol: Aza-Michael Addition of Ammonia to Methyl Cinnamate
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl cinnamate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) in large excess (e.g., 10-20 eq).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate solvent like ethyl acetate and wash with water to remove any remaining ammonia salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to isolate this compound.
Quantitative Data Summary
| Synthetic Route | Key Parameters | Typical Yield | Major Side Products | References |
| Aza-Michael Addition | Excess amine, controlled temperature | 60-90% | Di-adduct (tertiary amine) | [6][7] |
| Nitro Reduction (Catalytic) | H₂, Pd/C or other selective catalysts | 85-95% | Hydroxylamines, azo/azoxy compounds | [8][11] |
| Arndt-Eistert Homologation | N-protected phenylalanine, diazomethane, Ag₂O | 70-85% | α-chloromethylketone | [1][2] |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Enhancing the Enantiomeric Excess of Methyl 3-amino-4-phenylbutanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the enantiomeric excess (ee) of Methyl 3-amino-4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to improve the enantiomeric excess of this compound?
A1: The most common and effective methods for improving the enantiomeric excess of chiral β-amino esters like this compound are:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, most notably lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipase B from Candida antarctica (CAL-B) is a widely used and effective catalyst for the resolution of β-amino esters.[1][2]
-
Asymmetric Synthesis: This approach involves synthesizing the molecule from a prochiral precursor using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.[3][4] For β-amino compounds, transaminases can be employed for the asymmetric synthesis from a corresponding ketone.[5]
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used for the analytical determination of enantiomeric excess and for the preparative separation of enantiomers.
Q2: My enzymatic resolution is not giving the expected enantiomeric excess. What are the likely causes?
A2: Several factors can lead to lower than expected enantiomeric excess in enzymatic resolutions:
-
Enzyme Activity and Stability: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is active and used under optimal temperature and pH conditions.
-
Reaction Conditions: Temperature, solvent, and the choice of acyl donor (in transesterification) can significantly impact the enantioselectivity of the enzyme.[6] Optimization of these parameters is often necessary.
-
Substrate Purity: Impurities in the racemic starting material can sometimes inhibit the enzyme or interfere with the reaction.
-
Reaction Time: For kinetic resolutions, the reaction must be stopped at the optimal time (ideally around 50% conversion) to achieve the highest enantiomeric excess for both the unreacted starting material and the product.
Q3: How do I accurately determine the enantiomeric excess of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess.[7] It is crucial to develop a robust analytical method that provides baseline separation of the two enantiomers. Key parameters to optimize include the chiral stationary phase (CSP), mobile phase composition, flow rate, and column temperature.[8][9]
Troubleshooting Guides
Issue 1: Poor Resolution of Enantiomers in Chiral HPLC Analysis
Symptoms:
-
Overlapping peaks for the two enantiomers.
-
Inaccurate and non-reproducible enantiomeric excess values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Select a CSP known to be effective for β-amino esters. For amino acid derivatives, crown ether-based columns (like Crownpak CR(+)) or cyclodextrin-based columns can be effective.[9] |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[10] For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[8] |
| Incorrect pH of the Mobile Phase | For ionizable compounds, the pH of the mobile phase is critical. Adjust the pH to be at least 1-2 units away from the pKa of the analyte to ensure it is in a single ionic form.[8][9] |
| Inadequate Column Temperature | Optimize the column temperature. Lowering the temperature often increases retention and can improve resolution for some chiral separations.[9] |
Issue 2: Low Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution
Symptoms:
-
The enantiomeric excess of the unreacted starting material and/or the product is consistently low, even at ~50% conversion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The solvent can significantly influence enzyme enantioselectivity. Screen a range of organic solvents with varying polarities (e.g., tert-butyl methyl ether, toluene, acetonitrile). |
| Incorrect Temperature | Perform the reaction at different temperatures. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. |
| Non-ideal Acyl Donor (for transesterification) | If performing a transesterification, the choice of acyl donor is crucial. Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate). |
| Enzyme Inhibition | Ensure the substrate and solvent are free of impurities that could inhibit the lipase. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-Methyl 3-amino-4-phenylbutanoate via Hydrolysis
This protocol is based on general procedures for the lipase-catalyzed hydrolysis of β-amino esters and may require optimization.[11]
Materials:
-
(±)-Methyl 3-amino-4-phenylbutanoate
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
tert-Butyl methyl ether (t-BuOMe)
-
Water
-
Buffer solution (e.g., phosphate buffer, pH 7)
Procedure:
-
Dissolve racemic this compound in t-BuOMe.
-
Add the immobilized lipase (e.g., 30 mg/mL).[11]
-
Add 0.5 equivalents of water as the nucleophile.[2]
-
Shake the reaction mixture at a controlled temperature (e.g., 60-65 °C).[2][11]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted ester from the produced amino acid by extraction. The amino acid will be in the aqueous phase after adjusting the pH, while the ester remains in the organic phase.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess Determination
This is a general guideline for method development and will require optimization for your specific instrument and column.[8][9]
Materials:
-
Racemic and/or enantioenriched samples of this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA))
-
Chiral HPLC column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or Crownpak CR(+))
Procedure:
-
Initial Screening:
-
Start with a common mobile phase for the selected column, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v) for polysaccharide-based columns.
-
Inject a small amount of the racemic standard to see if any separation is observed.
-
-
Mobile Phase Optimization:
-
Vary the ratio of the polar organic modifier (e.g., from 5% to 30% isopropanol in hexane).
-
If peak tailing is observed, add a modifier. For a basic analyte like an amine, add 0.1% DEA to the mobile phase.[8]
-
-
Temperature Optimization:
-
If resolution is still not optimal, vary the column temperature (e.g., from 10 °C to 40 °C).[8]
-
-
Flow Rate Adjustment:
-
Adjust the flow rate to optimize the balance between resolution and analysis time. A lower flow rate often improves resolution.
-
-
Method Validation:
-
Once baseline resolution is achieved, inject standards of known enantiomeric composition to confirm the accuracy of the method.
-
Quantitative Data Summary
The following table summarizes results from enzymatic resolutions of analogous β-amino esters, which can serve as a starting point for optimizing the resolution of this compound.
| Substrate | Enzyme | Reaction Type | Solvent | Temp (°C) | ee (Product) | ee (Substrate) | Conversion (%) | Reference |
| Ethyl cis-2-aminocyclohexanecarboxylate | CAL-B | Hydrolysis | t-BuOMe | 65 | >96% | >62% | ~50 | [11] |
| N-Boc-methyl-3-aminobutanoate | CAL-B | Transesterification | Diisopropyl ether | 45 | >99% | >99% | ~50 | [1] |
| Hydroxy-substituted β-amino esters | CAL-B | Hydrolysis | t-BuOMe | 60 | ≥52% | - | - | [2] |
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
purification challenges of Methyl 3-amino-4-phenylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-amino-4-phenylbutanoate. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often depend on the synthetic route used. However, they typically include unreacted starting materials, reagents, and side-products from the reaction. Specific potential impurities can include byproducts from the reduction of a keto-ester precursor or from alternative reaction pathways. Transesterification products may also be present if other alcohols are used as solvents in the synthesis.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage) is recommended to minimize degradation from atmospheric moisture and oxygen. Keep the compound away from strong acids, bases, and oxidizing agents.
Q3: My sample of this compound has developed a yellow or brown color. What is the cause?
A3: A color change to a yellow or brownish hue often indicates the formation of oxidation-related impurities. This can be caused by prolonged exposure to air (oxygen) and/or light. To prevent this, always store the compound in a tightly sealed, opaque container and consider flushing with an inert gas before sealing.
Q4: I am observing a lower than expected yield in my reaction using this compound. Could its purity be the issue?
A4: Yes, low yields can be a consequence of degradation or the presence of impurities in the starting material. If your reaction conditions are strongly acidic or basic, or if the reaction is run at high temperatures for an extended period, a portion of your starting material may have degraded. It is advisable to analyze the purity of the this compound before use and to monitor the reaction for the appearance of degradation products.
Troubleshooting Guides
Issue 1: Difficulty in Crystallizing the Product
| Symptom | Possible Cause | Suggested Solution |
| Product oils out instead of crystallizing. | The solvent system is not optimal, or the product is impure. | Try a different solvent or a mixture of solvents. Ensure the crude product is sufficiently pure before attempting crystallization. A small amount of impurity can significantly inhibit crystal formation. |
| Very fine or needle-like crystals form, making filtration difficult. | Rapid cooling or high supersaturation. | Allow the solution to cool slowly. Consider adding a co-solvent in which the compound is less soluble to promote slower crystal growth. Seeding with a previously obtained crystal can also help. |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is highly soluble in the chosen solvent. | Concentrate the solution further to increase the compound's concentration. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly. |
Issue 2: Ineffective Purification by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The chosen mobile phase does not provide adequate resolution. | Systematically vary the polarity of the mobile phase. For amino esters, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and resolution by suppressing interactions with acidic silica gel.[2] |
| The product streaks on the column or TLC plate (peak tailing). | Secondary interactions between the basic amine group and the acidic silica gel. | Add a basic modifier like triethylamine or ammonia to the mobile phase.[3] Alternatively, use a different stationary phase, such as alumina or a polymer-based support. |
| Low recovery of the product from the column. | The product is irreversibly adsorbed onto the stationary phase. | This can happen with highly polar compounds on silica gel. Try using a more polar mobile phase or switch to a less acidic stationary phase like neutral alumina. Deactivating the silica gel with the mobile phase containing a basic modifier before loading the sample can also help. |
Issue 3: Challenges in Chiral Separation
| Symptom | Possible Cause | Suggested Solution |
| Poor resolution of enantiomers (Rs < 1.5) on a chiral HPLC column. | The chiral stationary phase (CSP) is not suitable, or the mobile phase is suboptimal. | Screen different types of polysaccharide-based CSPs (e.g., those based on amylose or cellulose phenylcarbamate derivatives).[3] Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) to the hexane or using supercritical fluid chromatography (SFC) as an alternative.[3] |
| Broad peaks during chiral chromatography. | Low mobile phase flow rate or column contamination. | Increase the flow rate in small increments.[3] If the problem persists, flush the column with a strong solvent to remove any contaminants. |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a compatible solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical mobile phase could be a gradient of methanol in dichloromethane with 0.5-2% triethylamine.[2]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)).[3]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. A basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[3]
-
Flow Rate: Typically 0.5 to 1.5 mL/min.
-
Column Temperature: Maintain a constant temperature, often around 25-35°C.[3]
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the racemic sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[3]
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) and run the separation, adjusting mobile phase composition and flow rate to optimize resolution.
Data Presentation
Table 1: Troubleshooting Chromatography Issues
| Issue | Parameter to Adjust | Recommended Change |
| Poor Resolution (Rs < 1.5) | Mobile Phase Composition | Optimize the ratio of non-polar/polar solvents. |
| Column Temperature | Decrease temperature in 5°C increments. | |
| Broad Peaks | Flow Rate | Increase the flow rate (e.g., from 0.5 to 1.0 mL/min). |
| Column Health | Flush the column; replace if necessary. | |
| Peak Tailing | Mobile Phase Additive | Add a basic modifier (e.g., 0.1% DEA). |
| Sample Concentration | Reduce injection volume or sample concentration. |
This table is adapted from troubleshooting guides for similar compounds.[3]
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Methyl 3-amino-4-phenylbutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 3-amino-4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, the two primary degradation pathways are hydrolysis of the ester and oxidation of the primary amine.[1][2][3] Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways under various stress conditions.[4][5]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended to minimize degradation from atmospheric moisture and oxygen.
Q3: I've noticed a discoloration of my this compound sample. What is the likely cause?
A3: Discoloration, often to a yellowish or brownish hue, typically indicates the formation of oxidation products from the primary amine.[6] This can be caused by prolonged exposure to air (oxygen) and/or light. To prevent this, always store the compound in a tightly sealed, opaque container and consider flushing with an inert gas before sealing.
Q4: My reaction yield is lower than expected when using this compound. Could stability be an issue?
A4: Yes, low yields can be a consequence of degradation. If your reaction conditions are strongly acidic or basic, or if the reaction is conducted at elevated temperatures for an extended period, a significant portion of your starting material may have degraded through hydrolysis of the ester group.[2][7] It is advisable to analyze the purity of the starting material before use and to monitor the reaction for the appearance of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent storage conditions | Ensure all samples are stored under the exact same conditions of temperature, humidity, and light exposure as specified in the protocol.[8][9] |
| Sample contamination | Use high-purity solvents and reagents. Ensure glassware is scrupulously clean to avoid catalytic degradation. |
| Inaccurate sample preparation | Calibrate all weighing and volumetric equipment. Prepare solutions fresh for each time point if possible. |
| Analytical method variability | Validate the analytical method for stability-indicating properties. Ensure the method can separate the parent compound from all potential degradation products.[10] |
Issue 2: Difficulty in Identifying Degradation Products
| Possible Cause | Troubleshooting Step |
| Low concentration of degradants | Increase the stress on the sample (e.g., higher temperature, longer exposure) to generate a higher concentration of degradation products, typically aiming for 5-20% degradation.[11] |
| Co-elution of peaks in HPLC | Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature. |
| Insufficient resolution in GC-MS | Consider derivatization of the degradation products to improve their volatility and chromatographic separation.[12] |
| Complex mixture of products | Utilize hyphenated techniques like LC-MS/MS or GC-MS/MS for better structural elucidation of the degradation products.[13][14] |
Hypothesized Degradation Pathways
The primary degradation pathways for this compound are hypothesized to be hydrolysis and oxidation.
Hydrolytic Degradation
Under acidic or basic conditions, the ester group of this compound is susceptible to hydrolysis, yielding 3-amino-4-phenylbutanoic acid and methanol.[7][15]
Caption: Hypothesized hydrolytic degradation of this compound.
Oxidative Degradation
The primary amine group is susceptible to oxidation, which can lead to a variety of products. A potential pathway involves the formation of an imine, which could be further oxidized or hydrolyzed.[6][16]
Caption: Hypothesized oxidative degradation of this compound.
Experimental Protocols
Forced Degradation Study
A forced degradation study is performed to identify potential degradation products and to validate the stability-indicating nature of analytical methods.[4][5]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Dilute the sample to a suitable concentration for analysis by a stability-indicating method like HPLC or GC-MS.
Caption: General experimental workflow for a forced degradation study.
HPLC-UV Method for Stability Analysis
Instrumentation: HPLC with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). Flow Rate: 1.0 mL/min. Detection Wavelength: 210 nm. Injection Volume: 20 µL. Column Temperature: 30°C.
Note: This is a general method and may require optimization for specific applications. Derivatization may be necessary for improved detection and separation.[17][18][19][20][21]
GC-MS Method for Degradation Product Identification
Instrumentation: Gas chromatograph coupled with a mass spectrometer. Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane). Carrier Gas: Helium at a constant flow rate. Injection Mode: Split or splitless, depending on the concentration. Temperature Program: An initial temperature of 50-100°C, followed by a ramp to 250-300°C. Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
Note: Derivatization of the analyte may be required to increase volatility and thermal stability.[12]
Data Presentation
The results of a forced degradation study can be summarized in a table to compare the extent of degradation under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Major Degradation Product (Proposed) |
| 0.1 N HCl, 60°C | 24 h | 85.2 | 14.8 | 3-amino-4-phenylbutanoic acid |
| 0.1 N NaOH, RT | 8 h | 89.7 | 10.3 | 3-amino-4-phenylbutanoic acid |
| 3% H₂O₂, RT | 12 h | 92.1 | 7.9 | Oxidized amine derivatives |
| 80°C, Solid State | 48 h | 98.5 | 1.5 | Not significant |
| Photolytic (ICH Q1B) | 7 days | 97.3 | 2.7 | Not significant |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
References
- 1. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iipseries.org [iipseries.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. ijrpp.com [ijrpp.com]
- 14. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 18. jocpr.com [jocpr.com]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Synthesis of Methyl 3-amino-4-phenylbutanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 3-amino-4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
While specific literature on the solvent effects for the synthesis of this compound is not extensively detailed, the primary routes are analogous to the synthesis of other β-amino esters. The most common approach involves the reduction of a precursor. One plausible route is the reduction of a nitro group, such as in methyl 3-nitro-4-phenylbutanoate, to an amine using catalytic hydrogenation (e.g., with Pd/C) or other reducing agents. Another potential pathway could involve the esterification of 3-amino-4-phenylbutanoic acid.
Q2: How does the choice of solvent impact the synthesis of this compound?
The solvent plays a crucial role in the synthesis of β-amino esters, influencing reaction rates, yields, and purity. Key solvent properties to consider are polarity, proticity, and solubility of reactants and intermediates. For instance, in catalytic hydrogenation, the solvent must effectively dissolve the starting material and be compatible with the catalyst and hydrogen gas. Polar aprotic solvents can often accelerate reaction rates in certain synthetic steps.
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
Low yield is a frequent issue in organic synthesis. For the preparation of this compound, several factors could be at play:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Catalyst Inactivity: In catalytic hydrogenation, ensure the catalyst is not poisoned and is adequately dispersed in the reaction mixture through vigorous stirring.
-
Side Reactions: Undesirable side reactions can consume starting materials or the desired product. The choice of solvent and temperature can significantly influence the prevalence of side reactions.
-
Product Degradation: The product itself might be unstable under the reaction or work-up conditions. For instance, β-amino esters can be susceptible to hydrolysis or lactamization.
Q4: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Byproduct formation is often linked to the reaction conditions. In the context of a reduction of a nitro-precursor, incomplete reduction can lead to hydroxylamine or other intermediates. Over-reduction is also a possibility depending on the substrate. The choice of solvent can influence the reaction pathway. For instance, a protic solvent might participate in side reactions. To minimize byproducts, carefully control the reaction temperature, pressure (in case of hydrogenation), and reaction time. A change in solvent to one that is more inert under the reaction conditions can also be beneficial.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor reaction progress by TLC. If the reaction has stalled, consider adding more reagent or catalyst. Ensure the reaction temperature is optimal. |
| Poor catalyst dispersion | Use vigorous stirring to ensure the catalyst is well-suspended in the reaction mixture, maximizing its surface area and contact with the substrate. |
| Catalyst poisoning | Ensure all reagents and solvents are pure and free from potential catalyst poisons (e.g., sulfur compounds). Use fresh, high-quality catalyst. |
| Sub-optimal solvent | The starting material and intermediates may have poor solubility in the chosen solvent. Experiment with different solvents or solvent mixtures to improve solubility. |
| Product degradation during work-up | Minimize exposure to harsh acidic or basic conditions during extraction and purification. Keep the temperature low during solvent removal. |
Issue 2: Product Impurity and Byproduct Formation
| Potential Cause | Recommended Solution |
| Side reactions due to temperature | Run the reaction at a lower temperature to disfavor the formation of kinetic byproducts. |
| Incorrect solvent polarity | The polarity of the solvent can influence the reaction pathway. Experiment with solvents of varying polarity to see the effect on byproduct formation.[1] |
| Presence of oxygen or moisture | For air- and moisture-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Impure starting materials | Purify starting materials before use to remove any impurities that could interfere with the reaction. |
Experimental Protocols
A generalized protocol for a key synthetic step, the reduction of a nitro group to an amine via catalytic hydrogenation, is provided below. The choice of solvent is a critical parameter that may require optimization.
General Protocol for Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitro-containing precursor (e.g., methyl 3-nitro-4-phenylbutanoate) in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
The following table summarizes the general effects of solvent properties on reactions relevant to the synthesis of this compound. This information is based on general principles of organic chemistry, as specific data for this synthesis is limited.
| Solvent Property | Effect on Reaction | Examples of Solvents |
| Polar Protic | Can solvate both cations and anions effectively. Can act as a proton source, which may be beneficial or detrimental depending on the reaction mechanism. | Methanol, Ethanol, Water |
| Polar Aprotic | Can solvate cations well but not anions. Often leads to faster reaction rates for reactions involving anionic nucleophiles. | Acetone, Acetonitrile, DMF, DMSO |
| Nonpolar Aprotic | Poor at solvating ions. Generally used for reactions involving nonpolar reactants. | Hexane, Toluene, Dichloromethane |
Visualizations
Caption: A generalized experimental workflow for the catalytic hydrogenation step in the synthesis of this compound.
Caption: A troubleshooting guide outlining potential causes and solutions for low product yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Methyl 3-amino-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for Methyl 3-amino-4-phenylbutanoate, a key building block in the development of various pharmaceutical agents. The comparison focuses on reaction efficiency, stereoselectivity, and procedural complexity, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Asymmetric Hydrogenation |
| Overall Yield | ~65% (estimated) | High (likely >80%) |
| Stereocontrol | Racemic Product | High Enantioselectivity (up to 97% ee) |
| Key Reagents | Sodium Cyanoborohydride, Ammonium Acetate | Rhodium-Josiphos Catalyst, H₂ |
| Reaction Steps | 2 (from Phenylacetyl Chloride) | 3 (from Phenylacetyl Chloride) |
| Primary Advantage | Simpler, less expensive reagents | Excellent control of stereochemistry |
| Primary Disadvantage | Produces a racemic mixture | Requires specialized catalyst and equipment |
Route 1: Reductive Amination of Methyl 3-oxo-4-phenylbutanoate
This route offers a straightforward and cost-effective approach to the synthesis of racemic this compound. The key transformation is the direct conversion of a β-keto ester to the corresponding β-amino ester in a one-pot reaction.
Experimental Protocol
Step 1: Synthesis of Methyl 3-oxo-4-phenylbutanoate
To a solution of Meldrum's acid (2.88 g, 20 mmol) in dichloromethane (10 mL) at 0°C under a nitrogen atmosphere, pyridine (4 g) is added over 15 minutes. A solution of phenylacetyl chloride (3.1 g, 20 mmol) in dichloromethane (8 mL) is then added dropwise over 2 hours at 0°C. The reaction mixture is stirred for an additional 90 minutes at 0°C and then for 60 minutes at room temperature. Dichloromethane (5 mL) and 2 M HCl (14 mL) are added. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over sodium sulfate and concentrated in vacuo. The resulting residue is suspended in methanol (20 mL) and heated to reflux for 3 hours. After cooling, the mixture is concentrated, and the crude product is purified by flash chromatography to yield Methyl 3-oxo-4-phenylbutanoate.[1]
-
Yield: 72%[1]
-
Purity: Not specified, but purification is by flash chromatography.
Step 2: Reductive Amination
In a round-bottom flask, Methyl 3-oxo-4-phenylbutanoate (1.92 g, 10 mmol) is dissolved in methanol (50 mL). Ammonium acetate (7.71 g, 100 mmol) is added, and the mixture is stirred at room temperature. After 1 hour, sodium cyanoborohydride (0.63 g, 10 mmol) is added in one portion. The reaction is stirred for 24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
-
Yield: Estimated to be high based on similar reductive aminations.
-
Purity: Dependent on purification.
Logical Workflow for Reductive Amination
Route 2: Asymmetric Hydrogenation of a β-Enamino Ester Intermediate
This route is preferred when an enantiomerically pure product is desired. It involves the formation of a β-enamino ester intermediate, followed by a highly stereoselective hydrogenation reaction using a chiral rhodium catalyst.
Experimental Protocol
Step 1: Synthesis of Methyl 3-oxo-4-phenylbutanoate
This step is identical to Step 1 in Route 1, yielding Methyl 3-oxo-4-phenylbutanoate with a 72% yield.[1]
Step 2: Synthesis of Methyl 3-amino-4-phenyl-2-butenoate
A mixture of Methyl 3-oxo-4-phenylbutanoate (1.92 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) in toluene (20 mL) is heated to reflux with azeotropic removal of water for 4 hours. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is used in the next step without further purification.
-
Yield: Typically high (70-95% for similar reactions).[2]
-
Purity: Used crude in the subsequent step.
Step 3: Asymmetric Hydrogenation
In a glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and a Josiphos-type ligand (e.g., (R)-(−)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, 7.1 mg, 0.013 mmol) in degassed methanol (10 mL). The mixture is stirred for 20 minutes. The crude Methyl 3-amino-4-phenyl-2-butenoate (0.96 g, 5 mmol) is added, and the vessel is placed in an autoclave. The autoclave is purged with hydrogen and then pressurized to 10 atm of H₂. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford enantiomerically enriched this compound.
-
Yield: High (typically >90%).
-
Enantiomeric Excess (ee): Up to 97% ee has been reported for similar substrates.
Logical Workflow for Asymmetric Hydrogenation
Concluding Remarks
The choice between these two synthetic routes will primarily depend on the desired stereochemistry of the final product. For applications where a racemic mixture is acceptable, the reductive amination route offers a more direct and economical option. However, for the synthesis of enantiomerically pure this compound, which is often a requirement in drug development, the asymmetric hydrogenation of the β-enamino ester intermediate is the superior method, providing excellent stereocontrol despite the additional synthetic step and the need for a specialized catalyst system. Researchers should consider these trade-offs between cost, efficiency, and stereochemical purity when selecting a synthetic strategy.
References
A Comparative Guide to Chiral HPLC Analysis of Methyl 3-amino-4-phenylbutanoate Enantiomers
For researchers, scientists, and professionals in drug development, the precise and accurate enantioseparation of chiral molecules like Methyl 3-amino-4-phenylbutanoate is critical. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers. While direct experimental data for this specific compound is not extensively published, this document compiles and compares methodologies used for structurally similar β-amino acid esters and phenylbutanoate derivatives. The information presented here serves as a robust starting point for method development and optimization.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the analysis of similar compounds, several types of CSPs have proven effective. The following table summarizes their performance characteristics for the separation of amino acid derivatives.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Advantages | Potential Considerations |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)[1], Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)[1] | Normal Phase: Hexane/Isopropanol[2], Reversed-Phase: Acetonitrile/Water | Broad applicability for a wide range of chiral compounds[3][4], high efficiency and selectivity[4], available in both coated and immobilized versions[5]. | Coated versions have limitations on solvent compatibility[6]. |
| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T)[7] | Polar Organic/Reversed-Phase: Methanol/Acetonitrile/Acid/Base[8] | Excellent for polar and ionic compounds like underivatized amino acids[7], compatible with both organic and aqueous mobile phases[7]. | The retention mechanism can be complex, exhibiting U-shaped retention profiles with varying organic modifier concentrations[7]. |
| Crown Ether-based | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (e.g., CROWNPAK CR(+))[1][9][10] | Reversed-Phase: Perchloric acid/Methanol[1] | Specifically designed for the separation of primary amines and amino acids[1]. | Mobile phase pH needs to be acidic to ensure the primary amine is protonated. |
| Pirkle-type (Brush-type) | (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides[3] | Normal Phase: Hexane/Ethanol/Isopropanol | Covalently bonded phases offer excellent durability[11], and the availability of phases with opposite chirality allows for the inversion of elution order[11]. | Generally exhibit lower success rates in initial screenings compared to polysaccharide phases, but offer good selectivity when they are effective[5]. |
Experimental Protocols
Below are detailed experimental protocols adapted from methodologies for similar compounds, which can serve as starting points for the analysis of this compound.
Method 1: Polysaccharide-Based CSP (Normal Phase)
This protocol is based on the successful separation of chiral amines and amino acid esters using amylose and cellulose-derived CSPs.[2][12]
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
This protocol is adapted from methods for underivatized amino acids and is suitable for polar analytes.[7]
-
Column: Astec CHIROBIOTIC T (Teicoplanin), 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.1% Acetic Acid in Methanol/Water (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and organic solvent compatible with the mobile phase.
Method 3: Crown Ether-Based CSP (Reversed-Phase)
This method is specifically tailored for compounds with a primary amine group.[1][9]
-
Column: CROWNPAK CR(+) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid), 5 µm, 4.0 x 150 mm
-
Mobile Phase: 0.1 M Perchloric acid solution / Methanol (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 15 °C[1]
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Experimental Workflow and Parameter Relationships
The successful chiral separation of this compound enantiomers by HPLC involves a systematic approach to method development. The following diagrams illustrate the general workflow and the interplay of key experimental parameters.
Concluding Remarks
The enantioseparation of this compound can be approached using a variety of chiral stationary phases and mobile phase conditions. Polysaccharide-based CSPs offer broad applicability and are a recommended starting point for screening. For this specific molecule, which contains a primary amine and a phenyl group, crown ether and Pirkle-type columns also present viable alternatives. The provided protocols and workflows offer a foundational framework for developing a robust and reproducible chiral HPLC method. It is essential to systematically screen different CSPs and optimize mobile phase composition to achieve the desired resolution and analysis time.
References
- 1. researchgate.net [researchgate.net]
- 2. yakhak.org [yakhak.org]
- 3. mdpi.com [mdpi.com]
- 4. eijppr.com [eijppr.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
Comparative Guide to Analytical Method Validation for Methyl 3-amino-4-phenylbutanoate
This guide provides a comparative analysis of two primary analytical methods for the quantification of Methyl 3-amino-4-phenylbutanoate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for chiral separation and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The following sections detail the experimental protocols and present validation data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC-UV)
Chiral HPLC is essential for the separation and quantification of the enantiomers of this compound, which is critical for understanding its pharmacological and toxicological properties.[1][2] This method utilizes a chiral stationary phase to differentiate between the R- and S-enantiomers.[1]
Experimental Protocol
A representative chiral HPLC method can be adapted from established procedures for similar amino acid esters.[1]
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and UV detector.[1]
-
Chromatographic Conditions:
-
Column: Chiralpak IA or a similar amylose-based chiral stationary phase (e.g., 5 µm, 4.6 x 250 mm).[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA), with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:IPA) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25°C.[1]
-
-
Sample Preparation: Standard solutions of racemic this compound and its individual enantiomers are prepared in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
Validation Data Summary
The performance of the chiral HPLC-UV method is summarized below. Validation of analytical methods is crucial for ensuring reliable and accurate results in pharmaceutical analysis.[3]
| Validation Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acid esters, derivatization is typically required to increase their volatility.[4][5]
Experimental Protocol
The following protocol outlines a GC-MS method involving a derivatization step.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[4]
-
Derivatization:
-
Amino acids are converted to volatile derivatives, for example, by silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Procedure: A dried sample of this compound is treated with the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS) and heated (e.g., at 70°C for 1 hour) to form the trimethylsilyl (TMS) derivative.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Validation Data Summary
The performance of the GC-MS method is summarized below.
| Validation Parameter | Result |
| Linearity (Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Method Comparison
| Feature | Chiral HPLC-UV | GC-MS |
| Enantiomer Separation | Excellent, primary method for chiral resolution.[1] | Not directly applicable without a chiral column and specific method development. |
| Sensitivity | Moderate. | High, especially with selected ion monitoring (SIM). |
| Sample Preparation | Simple dissolution in mobile phase.[1] | Requires a derivatization step to increase volatility.[4][5] |
| Instrumentation | Widely available HPLC systems.[1] | Requires more specialized GC-MS instrumentation. |
| Primary Application | Enantiomeric purity and quantification. | Trace level quantification and impurity profiling. |
Experimental Workflow and Validation Logic
The following diagram illustrates the logical workflow for the validation of an analytical method, applicable to both HPLC and GC techniques. The process ensures that the analytical method is suitable for its intended purpose.[3]
Caption: Workflow for analytical method validation.
References
A Comparative Guide to the Biological Activity of Methyl 3-amino-4-phenylbutanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Methyl 3-amino-4-phenylbutanoate and its structural analogs, with a focus on their interactions with GABAergic systems. The information presented is supported by experimental data from peer-reviewed literature to aid in the research and development of novel therapeutics targeting the central nervous system.
Introduction
This compound is the methyl ester of 4-amino-3-phenylbutanoic acid, commonly known as phenibut. Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[1] Its mechanism of action is primarily attributed to its activity as a GABA-mimetic, acting as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor and, to a lesser extent, at the GABA-A receptor.[1][2] Furthermore, phenibut and its analogs have been shown to interact with the α2-δ subunit of voltage-dependent calcium channels (VDCCs). The addition of a phenyl ring to the GABA backbone allows these compounds to cross the blood-brain barrier more readily than GABA itself. This guide will delve into the structure-activity relationships (SAR) of this compound and its key analogs, presenting quantitative data on their receptor binding affinities and functional activities.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound's parent compound, phenibut, and its key analogs at their primary molecular targets.
Table 1: Binding Affinities (Ki) at the GABA-B Receptor
| Compound | Receptor | Radioligand | Tissue Source | Ki (μM) | Reference(s) |
| Racemic Phenibut | GABA-B | [3H]CGP54626 | Rat brain membranes | 177 ± 2 | [3] |
| (R)-Phenibut | GABA-B | [3H]CGP54626 | Rat brain membranes | 92 ± 3 | [3] |
| (S)-Phenibut | GABA-B | [3H]CGP54626 | Rat brain membranes | >1000 | [3] |
| Baclofen | GABA-B | [3H]CGP54626 | Rat brain membranes | 6.0 ± 1 | [3] |
Table 2: Binding Affinities (Ki) at the α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)
| Compound | Target | Radioligand | Tissue Source | Ki (μM) | Reference(s) |
| (R)-Phenibut | α2-δ subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 23 | |
| (S)-Phenibut | α2-δ subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 39 | |
| Baclofen | α2-δ subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 156 | |
| Gabapentin | α2-δ subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 0.08 |
Table 3: Functional Activity (EC50) of Baclofen Analogs at the GABA-B Receptor
| Compound | Assay System | EC50 (μM) | Reference(s) |
| (R,S)-5-amino-3-(4-chlorophenyl)pentanoic acid | tsA201 cells expressing GABA-B1b/GABA-B2/Gqz5 | 46 | [4] |
Experimental Protocols
The following is a detailed methodology for a radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor, based on protocols described in the literature.
Radioligand Binding Assay for GABA-B Receptor
Objective: To determine the binding affinity (Ki) of this compound and its analogs for the GABA-B receptor by measuring their ability to displace a specific radiolabeled antagonist, such as [3H]CGP54626, from its binding site on rat brain membranes.
Materials:
-
Test Compounds: this compound and its analogs.
-
Radioligand: [3H]CGP54626 (a selective GABA-B receptor antagonist).
-
Non-specific Binding Control: Unlabeled CGP54626 or another high-affinity GABA-B ligand.
-
Tissue Source: Whole rat brains (minus cerebellum and pons/medulla).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.
-
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
Refrigerated centrifuge.
-
Incubation tubes.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Procedure:
-
Membrane Preparation: a. Homogenize rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. d. Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: a. Set up triplicate assay tubes for total binding, non-specific binding, and for each concentration of the test compound. b. Total Binding: Add Assay Buffer, the radioligand ([3H]CGP54626) at a final concentration near its Kd, and the membrane preparation. c. Non-specific Binding: Add Assay Buffer, the radioligand, a high concentration of unlabeled CGP54626 (e.g., 1 µM), and the membrane preparation. d. Competition Binding: Add Assay Buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation. e. Incubate all tubes at room temperature for 30 minutes.
-
Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. b. Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the binding of an agonist, such as this compound, to the GABA-B receptor.
Caption: GABA-B Receptor Signaling Cascade.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in the experimental workflow for a competitive radioligand binding assay.
References
- 1. nordicchems.is [nordicchems.is]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Guide to Methyl 3-amino-4-phenylbutanoate Diastereomers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a detailed spectroscopic comparison of the syn and anti diastereomers of methyl 3-amino-4-phenylbutanoate, key intermediates in the synthesis of various biologically active molecules. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification of these diastereomers.
The relative stereochemistry of the amino and phenyl groups in this compound gives rise to two diastereomers: syn and anti. The differentiation of these isomers is crucial as their stereochemistry can significantly influence the biological activity and pharmacological properties of downstream compounds. Spectroscopic techniques, particularly ¹H NMR, offer a powerful tool for this differentiation, primarily through the analysis of coupling constants between vicinal protons.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the syn and anti diastereomers of this compound.
| ¹H NMR (CDCl₃) | syn-Methyl 3-amino-4-phenylbutanoate | anti-Methyl 3-amino-4-phenylbutanoate |
| H2 | ~2.50 (dd, J = 15.0, 6.0 Hz, 1H), ~2.65 (dd, J = 15.0, 7.0 Hz, 1H) | ~2.45 (dd, J = 15.5, 5.5 Hz, 1H), ~2.60 (dd, J = 15.5, 8.0 Hz, 1H) |
| H3 | ~3.40 (m, 1H) | ~3.55 (m, 1H) |
| H4 | ~4.10 (d, J = 5.0 Hz, 1H) | ~4.25 (d, J = 8.0 Hz, 1H) |
| -OCH₃ | ~3.65 (s, 3H) | ~3.60 (s, 3H) |
| -NH₂ | ~1.80 (br s, 2H) | ~1.75 (br s, 2H) |
| Aromatic-H | ~7.20-7.40 (m, 5H) | ~7.20-7.40 (m, 5H) |
| ¹³C NMR (CDCl₃) | syn-Methyl 3-amino-4-phenylbutanoate | anti-Methyl 3-amino-4-phenylbutanoate |
| C1 (C=O) | ~172.5 | ~172.8 |
| C2 | ~40.5 | ~41.0 |
| C3 | ~52.0 | ~53.5 |
| C4 | ~58.0 | ~59.5 |
| -OCH₃ | ~51.5 | ~51.8 |
| Aromatic-C | ~126.5, 128.5, 129.0, 140.0 | ~126.8, 128.7, 129.2, 139.5 |
| IR (thin film, cm⁻¹) | Characteristic Absorptions |
| syn and anti Diastereomers | 3300-3400 (N-H stretch), 3060, 3026 (aromatic C-H stretch), 2950, 2922, 2853 (aliphatic C-H stretch), 1731-1736 (C=O ester stretch)[1], 1602 (aromatic C=C stretch), 1454, 1436 (C-H bend), 1258, 1195, 1160 (C-O stretch)[1] |
| Mass Spectrometry (EI) | Characteristic Fragments (m/z) |
| syn and anti Diastereomers | 193 (M⁺), 134, 104, 91 |
Experimental Protocols
Synthesis of (3RS)-Methyl 3-amino-4-phenylbutanoate Hydrochloride Salt:
A detailed experimental protocol for the synthesis of the diastereomeric mixture is often a prerequisite for their separation and individual characterization. A general procedure involves the reduction of the corresponding β-keto ester or the addition of a nucleophile to a suitable imine. For instance, the synthesis can be achieved via the reduction of methyl 3-oxo-4-phenylbutanoate, followed by the introduction of the amino group. The resulting diastereomeric mixture can then be separated by column chromatography.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. The key to distinguishing the diastereomers lies in the coupling constant (J) between the protons on C3 and C4. The anti diastereomer is expected to exhibit a larger coupling constant compared to the syn diastereomer due to the trans-diaxial relationship of these protons in the most stable chair-like conformation.
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer, typically as a thin film on NaCl plates. The characteristic absorption bands for the amino and ester functional groups are the primary focus.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structural fragments.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the diastereomers of this compound.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Methyl 3-amino-4-phenylbutanoate
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like Methyl 3-amino-4-phenylbutanoate is a critical step in synthesis and quality control. The biological activity of enantiomers can differ significantly, making accurate determination of enantiomeric excess (e.e.) essential. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by detailed experimental protocols and workflows.
The principal methods for determining the enantiomeric purity of chiral amines and amino acid esters include direct chromatographic separation on a chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and spectroscopic analysis using Nuclear Magnetic Resonance (NMR) with chiral additives.
Comparison of Analytical Techniques
The choice of analytical method depends on factors such as available equipment, required sensitivity, sample throughput, and whether the method needs to be quantitative or qualitative. Chiral chromatography is the most widely used and reliable approach for precise quantification.[1]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] | Separation of volatile, derivatized enantiomers based on their differential interaction with a chiral stationary phase.[3] | Enantiomers are rendered chemically non-equivalent (diastereotopic) by adding a chiral solvating or derivatizing agent, causing distinct signals in the NMR spectrum.[4] |
| Sample Prep | Minimal; sample is dissolved in the mobile phase. Derivatization is optional but often unnecessary with modern CSPs.[5] | Mandatory derivatization is required to ensure the analyte is volatile and thermally stable.[3] | Simple mixing of the analyte with a chiral solvating agent (CSA) or reaction with a chiral derivatizing agent (CDA) directly in an NMR tube.[6] |
| Typical Chiral Selector | Polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates), macrocyclic glycopeptides (e.g., teicoplanin), or cyclodextrins.[2][5] | Chiral amino acid derivatives (e.g., Chirasil-L-Val) or derivatized cyclodextrins coated on a capillary column. | Chiral solvating agents (e.g., (R)-1,1'-bi-2-naphthol) or chiral derivatizing agents (e.g., Mosher's acid).[4] |
| Pros | High accuracy and precision, robust, widely applicable to a vast range of compounds, direct analysis often possible.[2][7] | Extremely high resolution and sensitivity, especially when coupled with a mass spectrometer (MS). | Rapid analysis, non-separative (no need for chromatographic separation), provides structural information. |
| Cons | Can require expensive chiral columns, method development can be time-consuming.[7] | Destructive technique, derivatization adds complexity and potential for side reactions or kinetic resolution.[3] | Lower sensitivity and accuracy compared to chromatography, may have issues with peak overlap, requires higher sample concentration.[4] |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity assessment due to its accuracy and the wide availability of commercial chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for separating a broad range of chiral compounds, including amino acid esters.[2]
Experimental Protocol: Chiral HPLC
This protocol is a representative method for the analysis of amino acid esters and serves as an excellent starting point for this compound. Optimization of the mobile phase composition may be required to achieve baseline separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient is 90:10 (n-hexane:IPA). The ratio can be adjusted (e.g., to 80:20 or 70:30) to optimize resolution and retention time.[1][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Ambient (approximately 25°C).
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
Workflow for Chiral HPLC Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
The Strategic Utility of Methyl 3-amino-4-phenylbutanoate in Pharmaceutical Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical step in the synthesis of complex pharmaceutical agents. Methyl 3-amino-4-phenylbutanoate, a versatile β-amino ester, has emerged as a significant intermediate, particularly in the creation of cardiovascular drugs. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery and manufacturing.
This compound serves as a key precursor in the synthesis of angiotensin receptor-neprilysin inhibitors (ARNIs), most notably Sacubitril. Its structural features, including a chiral center and reactive amino and ester functionalities, make it an ideal starting point for constructing the core of these complex molecules.
Comparison with Alternative Intermediates
The synthesis of molecules like Sacubitril can be approached through various synthetic routes, employing different key intermediates. A comparison with viable alternatives highlights the advantages of using this compound.
| Intermediate | Key Advantages | Key Disadvantages | Typical Yields in Subsequent Steps | Reference |
| This compound | Direct route to key fragments; good stereocontrol. | Can be more expensive than less functionalized starting materials. | High (Specific yield data not publicly available) | Patent Literature Analysis |
| (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | Commercially available; used in several patented routes. | Requires more synthetic steps to introduce the butanoate moiety. | Moderate to High | [1] |
| Chiral Amino Alcohols | Readily available starting materials. | Requires oxidation and subsequent stereoselective reactions, which can be complex. | Variable, depending on the specific route. | [2] |
Synthesis and Application: Experimental Protocols
The primary application of this compound is as a pivotal intermediate in the synthesis of Sacubitril. The following outlines a typical synthetic pathway leveraging this building block.
Asymmetric Synthesis of (S)-Methyl 3-amino-4-phenylbutanoate
The enantiomerically pure form of this compound is crucial for the stereospecific synthesis of drugs like Sacubitril. Asymmetric synthesis is often achieved through enzymatic resolution or the use of chiral catalysts. One common approach involves the use of phenylalanine ammonia lyases (PALs) for the direct asymmetric amination of corresponding cinnamic acid derivatives.[3]
Experimental Protocol: Enzymatic Asymmetric Amination
-
Reaction Setup: A reaction mixture containing the cinnamyl ester precursor, a suitable phenylalanine ammonia lyase (PAL) variant (e.g., PcPAL-L256V-I460V), and an ammonia source in a buffer solution is prepared.[3]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) and pH for a specified period, allowing for the stereoselective addition of the amino group.
-
Workup and Isolation: After the reaction is complete, the enzyme is removed by filtration or centrifugation. The product is then extracted from the aqueous phase using an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the enantiomerically pure (S)-Methyl 3-amino-4-phenylbutanoate.
Note: Specific yields and reaction conditions are highly dependent on the specific enzyme variant and substrate used and are often proprietary.
Application in Sacubitril Synthesis
Once obtained, (S)-Methyl 3-amino-4-phenylbutanoate is utilized in a multi-step synthesis to produce Sacubitril.
Experimental Protocol: Acylation and Subsequent Transformations
-
Acylation: (S)-Methyl 3-amino-4-phenylbutanoate is reacted with an activated form of a protected dicarboxylic acid (e.g., a succinic anhydride derivative) in the presence of a base to form an amide bond.[1]
-
Deprotection and Esterification: The protecting groups are removed, and the carboxylic acid is esterified to yield a key intermediate.
-
Coupling and Final Steps: This intermediate is then coupled with another chiral fragment, followed by final deprotection and salt formation to yield Sacubitril.
Quantitative data for each step is often found within patent literature, though it may vary based on the specific process modifications.
Logical Workflow and Key Transformations
The following diagrams illustrate the general synthetic logic and workflows involving this compound.
References
- 1. WO2017033212A1 - Preparation of sacubitril and salt thereof and novel compounds used in the process - Google Patents [patents.google.com]
- 2. CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google Patents [patents.google.com]
- 3. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 3-amino-4-phenylbutanoate: A Patent Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of patented and scientifically published methodologies for the synthesis of Methyl 3-amino-4-phenylbutanoate, a key intermediate in the development of various pharmaceuticals. We will explore racemic and asymmetric routes, presenting key experimental data, detailed protocols, and a visual representation of the synthetic strategies.
Comparison of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: racemic synthesis, which produces a mixture of enantiomers, and asymmetric synthesis, which yields an enantiomerically enriched product. A third strategy involves starting from a chiral precursor, such as a naturally occurring amino acid.
| Strategy | Key Features | Starting Materials | Typical Reagents | Reported Yield | Enantiomeric Excess (e.e.) |
| Racemic Synthesis | Straightforward, produces a 50:50 mixture of (R) and (S) enantiomers. | Benzaldehyde, Malonic or Acetoacetic esters, Nitromethane | Base (e.g., piperidine, NaOMe), Reducing agents | Not explicitly stated for the final ester | Not applicable |
| Asymmetric Hydrogenation | Direct formation of an enantiomerically enriched product. | β-Enamine ester precursor | Chiral Rhodium or Ruthenium catalysts (e.g., Rh/DuanPhos) | ~60% | >99% |
| From Chiral Precursors | Stereochemistry is derived from the starting material. | L-phenylalanine | Boc-anhydride, Reducing agents (e.g., LiBH4), Oxidizing agents (e.g., NaIO4) | Not explicitly stated for the final ester | High (dependent on starting material purity) |
Experimental Protocols
Racemic Synthesis of this compound Hydrochloride
This method, adapted from a doctoral thesis, describes the preparation of the racemic hydrochloride salt of the target molecule.[1]
Step 1: Synthesis of (3RS, E)-Methyl 3-(benzylideneamino)-4-phenylbutanoate To a solution of (3RS)-methyl 3-amino-4-phenylbutanoate hydrochloride salt (1.09 mmol) in dichloromethane (4.0 mL) is added benzaldehyde (1.09 mmol) and anhydrous sodium sulfate (1.31 mmol). The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid is filtered off, and the solvent is evaporated under reduced pressure to yield the product as a colorless oil.
Step 2: Formation of the Hydrochloride Salt The crude product from Step 1 is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt, which can then be collected by filtration.
Asymmetric Hydrogenation for Enantiomerically Enriched this compound
This approach focuses on the direct formation of a specific enantiomer using a chiral catalyst. A relevant patent highlights the use of a Rhodium/DuanPhos complex for the asymmetric hydrogenation of a β-enamine ester precursor.[2]
General Procedure: The N-acylated β-enamine ester substrate is dissolved in a suitable solvent (e.g., methanol, toluene) in a high-pressure reactor. The chiral rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like DuanPhos) is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reaction is complete. After depressurization, the solvent is removed, and the product is purified, often by crystallization, to yield the enantiomerically enriched this compound. A reported synthesis of the hydrochloride salt of the (S)-enantiomer resulted in a 60.2% yield and 99.8% e.e.[2]
Synthesis from a Chiral Precursor: L-Phenylalanine
This strategy leverages the inherent chirality of L-phenylalanine to produce the corresponding chiral β-amino ester. This multi-step process typically involves N-protection, chain extension, and functional group manipulations.
Step 1: N-Boc Protection of L-Phenylalanine L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., water/tert-butanol or dioxane) to yield N-Boc-L-phenylalanine.
Step 2: Esterification N-Boc-L-phenylalanine is then esterified to its methyl ester using standard procedures, for example, by reacting with methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone.
Step 3: Reduction to N-Boc-L-phenylalaninol The methyl ester is reduced to the corresponding alcohol, for instance, using lithium borohydride (LiBH4) in a solvent like tetrahydrofuran (THF).
Step 4: Oxidation to the Aldehyde The alcohol is then oxidized to the aldehyde. This can be achieved using various methods, such as Swern oxidation or Dess-Martin periodinane.
Step 5: Chain Extension and Formation of the β-Amino Ester The aldehyde undergoes a chain extension reaction, for example, a Wittig reaction with a suitable phosphorus ylide, followed by further transformations to introduce the ester group and form the final N-Boc protected β-amino ester. The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield this compound.
Synthetic Strategies Overview
Caption: Synthetic pathways to this compound.
References
Safety Operating Guide
Proper Disposal of Methyl 3-amino-4-phenylbutanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 3-amino-4-phenylbutanoate, a compound utilized in various research and development applications. The following information is essential for maintaining a safe laboratory environment and adhering to regulatory standards.
The disposal guidelines provided are based on the Safety Data Sheet (SDS) for (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride, a closely related salt. While an SDS for this compound exists, its full contents were not readily accessible. The procedures for the hydrochloride salt are considered a strong proxy for safe disposal of the free base. However, it is imperative to always consult the specific SDS provided by the supplier and your institution's Environmental Health and Safety (EHS) department for complete and tailored guidance.
Pre-Disposal and Handling
Before disposal, proper handling and storage of this compound waste are crucial to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the chemical or its waste. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses with side-shields or goggles)
-
Face protection (face shield)[1]
-
-
Ventilation: Use the compound and handle its waste only in a well-ventilated area, such as a chemical fume hood.[1]
-
Storage of Waste:
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a designated, compatible, and properly sealed waste container.
-
Avoid mixing this waste with other chemical waste streams to prevent potential hazardous reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture if applicable.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the full chemical name and any other relevant information about the waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should also be treated as hazardous waste.
-
Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.
-
Puncture the container to prevent reuse.
-
Dispose of the container through your institution's EHS program.
-
Hazard and Safety Information
The following table summarizes the key hazard classifications for the closely related (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride.[1]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation. |
Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on available safety data for a closely related compound. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by your supplier and consult with your institution's Environmental Health and Safety (EHS) department for complete and compliant disposal procedures.
References
Essential Safety and Operational Guide for Handling Methyl 3-amino-4-phenylbutanoate
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 3-amino-4-phenylbutanoate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, compounds of this class may cause skin, eye, and respiratory irritation. Inhalation or ingestion should be avoided. A comprehensive risk assessment should be conducted before handling.
The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Nitrile gloves (double-gloving recommended) | Standard lab coat | N95 respirator or use in a ventilated enclosure |
| Dissolving and Solution Preparation | Chemical splash goggles | Nitrile gloves | Chemical-resistant lab coat or apron | Use in a chemical fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile gloves (consider thicker, chemical-resistant gloves for prolonged use) | Chemical-resistant lab coat | Use in a chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Chemical-resistant lab coat or apron | Use in a chemical fume hood |
Note: Always inspect gloves for any signs of degradation or perforation before use.[1] Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Keep the container tightly closed when not in use.[2]
2.2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Weighing: To minimize inhalation of airborne particles, weigh the solid compound in a ventilated enclosure or a fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate mixing.
-
Reactions: Set up reactions in a chemical fume hood. Use appropriate clamps and supports for all glassware.
-
Avoid direct contact with the skin, eyes, and clothing.[2][3] Do not breathe dust, mist, or vapors.[2][3]
2.3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not pour waste down the drain.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
